Product packaging for 1,3-Dinitrobenzene-15N2(Cat. No.:)

1,3-Dinitrobenzene-15N2

Cat. No.: B15088817
M. Wt: 170.09 g/mol
InChI Key: WDCYWAQPCXBPJA-BFGUONQLSA-N
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Description

1,3-Dinitrobenzene-15N2 is a useful research compound. Its molecular formula is C6H4N2O4 and its molecular weight is 170.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O4 B15088817 1,3-Dinitrobenzene-15N2

Properties

Molecular Formula

C6H4N2O4

Molecular Weight

170.09 g/mol

IUPAC Name

1,3-bis[oxido(oxo)(15N)(15N)azaniumyl]benzene

InChI

InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H/i7+1,8+1

InChI Key

WDCYWAQPCXBPJA-BFGUONQLSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[15N+](=O)[O-])[15N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1,3-Dinitrobenzene-¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,3-Dinitrobenzene-¹⁵N₂, a stable isotope-labeled compound valuable in various research applications, including proteomics and mechanistic studies. While direct literature on the synthesis of this specific isotopologue is scarce, this guide outlines a robust and reliable methodology based on established chemical principles for the nitration of aromatic compounds and the preparation of ¹⁵N-labeled reagents.

Overview of the Synthetic Strategy

The synthesis of 1,3-Dinitrobenzene-¹⁵N₂ is achieved through the electrophilic aromatic substitution of nitrobenzene using a ¹⁵N-labeled nitrating mixture. The core of this process involves the preparation of ¹⁵N-labeled nitric acid (H¹⁵NO₃), which is subsequently used with sulfuric acid to generate the ¹⁵N-nitronium ion (¹⁵NO₂⁺), the active electrophile in the reaction. The purification of the final product is critical to remove isomeric impurities and residual acids.

Experimental Protocols

2.1. Part A: Preparation of ¹⁵N-Labeled Nitric Acid (H¹⁵NO₃)

The foundational step is the generation of ¹⁵N-enriched nitric acid. This can be accomplished through the oxidation of ¹⁵N-labeled ammonia (¹⁵NH₃).[1][2] Commercially available ¹⁵N-labeled nitric acid is also an option for a more direct route.[3]

Materials:

  • Anhydrous ¹⁵NH₃ (e.g., 98 atom % ¹⁵N)[1]

  • Oxygen (O₂)

  • Deionized water

  • Catalyst (e.g., Pt/Rh)[2]

Methodology: The production of H¹⁵NO₃ involves the catalytic oxidation of ¹⁵NH₃.[1][2] A detailed description of a suitable laboratory-scale process is as follows:

  • A gas mixture of ¹⁵NH₃ and an excess of O₂ is passed over a heated Pt/Rh catalyst (optimal temperatures are around 500 °C).[1][2]

  • The resulting nitrogen oxides are then absorbed into deionized water in a hydration reactor to form H¹⁵NO₃.[2]

  • The concentration of the resulting H¹⁵NO₃ solution can be determined by titration.

2.2. Part B: Synthesis of 1,3-Dinitrobenzene-¹⁵N₂

This procedure is adapted from the well-established method for the dinitration of nitrobenzene.[4][5][6]

Materials:

  • Nitrobenzene

  • ¹⁵N-Nitric acid (H¹⁵NO₃), fuming or highly concentrated (from Part A or commercial source)[6]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Methodology:

  • In a round-bottom flask, carefully add 20 mL of concentrated H₂SO₄.[6]

  • Cool the flask in an ice bath.

  • Slowly add 15 mL of fuming H¹⁵NO₃ to the cooled H₂SO₄ with constant swirling to create the ¹⁵N-nitrating mixture.[6]

  • To this mixture, add 12.5 mL of nitrobenzene dropwise, ensuring the temperature of the reaction mixture does not rise significantly.[6]

  • After the addition is complete, attach a reflux condenser and heat the mixture in a water bath for approximately 30 minutes.[4][6]

  • Allow the reaction mixture to cool to room temperature and then carefully pour it into 500 mL of ice-cold water with vigorous stirring.[6]

  • The crude 1,3-Dinitrobenzene-¹⁵N₂ will precipitate as a pale yellow solid.[4]

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids.[4]

2.3. Part C: Purification by Recrystallization

To obtain high-purity 1,3-Dinitrobenzene-¹⁵N₂, recrystallization is essential to remove ortho and para isomers.[5][7]

Materials:

  • Crude 1,3-Dinitrobenzene-¹⁵N₂

  • Ethanol (95% or rectified spirit)[6][8]

Methodology:

  • Transfer the crude product to a flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Heating on a water bath may be necessary.[4][6]

  • If the solution contains insoluble impurities, it can be hot filtered.

  • Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[8]

  • Collect the purified crystals by vacuum filtration.

  • A second recrystallization may be necessary to achieve high purity.[6]

  • Dry the final product in a desiccator. The expected yield of the purified product is typically in the range of 70-90%.[6][7]

Data Presentation

The following tables summarize the key quantitative data for 1,3-Dinitrobenzene. Note that the molecular weight is adjusted for the ¹⁵N₂ isotopologue.

Table 1: Physicochemical Properties of 1,3-Dinitrobenzene-¹⁵N₂

PropertyValue
Molecular FormulaC₆H₄(¹⁵NO₂)₂
Molecular Weight170.09 g/mol [9]
AppearanceYellowish solid/crystals[5][10]
Melting Point89-91 °C[6][7]
Boiling Point297 °C[5][11]
Density1.575 g/cm³[5]

Table 2: Spectroscopic Data for 1,3-Dinitrobenzene

TechniqueKey Signals/Peaks
¹H NMR (CDCl₃)δ ~9.08 ppm (t), δ ~8.61 ppm (dd), δ ~7.87 ppm (t)[10][12]
¹³C NMRExpected shifts around 148, 135, 129, 120 ppm
IRCharacteristic peaks for C-H (aromatic), C=C (aromatic), and N-O (nitro group) stretches

Visualizations

Diagram 1: Synthesis Pathway of 1,3-Dinitrobenzene-¹⁵N₂

Synthesis_Pathway cluster_reagents Reagents cluster_synthesis Synthesis Steps 15NH3 ¹⁵NH₃ H15NO3 H¹⁵NO₃ (¹⁵N-Nitric Acid) 15NH3->H15NO3 Oxidation O2 O₂ O2->H15NO3 H2SO4 H₂SO₄ Nitrating_Mixture ¹⁵N-Nitrating Mixture (H¹⁵NO₃ + H₂SO₄) H2SO4->Nitrating_Mixture H15NO3->Nitrating_Mixture Reaction Electrophilic Aromatic Substitution (Nitration) Nitrating_Mixture->Reaction Nitrobenzene Nitrobenzene Nitrobenzene->Reaction Crude_Product Crude 1,3-Dinitrobenzene-¹⁵N₂ Reaction->Crude_Product

Caption: Synthesis pathway for 1,3-Dinitrobenzene-¹⁵N₂.

Diagram 2: Purification Workflow

Purification_Workflow Crude_Product Crude Product (from synthesis) Dissolution Dissolve in Hot Ethanol Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Cool to Induce Crystallization Hot_Filtration->Crystallization filtrate Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Drying Drying Vacuum_Filtration->Drying crystals Pure_Product Pure 1,3-Dinitrobenzene-¹⁵N₂ Drying->Pure_Product

Caption: Purification workflow for 1,3-Dinitrobenzene-¹⁵N₂.

References

An In-depth Technical Guide to the Determination of Isotopic Purity of 1,3-Dinitrobenzene-15N2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of 1,3-Dinitrobenzene-15N2. The document details the synthesis of the labeled compound and the subsequent analytical procedures, with a focus on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide is intended to furnish researchers, scientists, and professionals in drug development with the necessary information to accurately assess the isotopic enrichment of this compound.

Introduction

1,3-Dinitrobenzene and its isotopically labeled analogues are important compounds in various fields of chemical and biomedical research. The incorporation of the stable isotope ¹⁵N allows for precise tracking and quantification in metabolic studies, environmental analysis, and as internal standards in quantitative mass spectrometry assays.[1] The isotopic purity of these labeled compounds is a critical parameter that directly impacts the accuracy and reliability of experimental results. Therefore, robust analytical methods are required to determine the exact level of ¹⁵N enrichment.

This guide outlines the key experimental protocols for the synthesis of 1,3-Dinitrobenzene-¹⁵N₂ and the subsequent determination of its isotopic purity using state-of-the-art analytical techniques.

Synthesis of 1,3-Dinitrobenzene-¹⁵N₂

The synthesis of 1,3-Dinitrobenzene-¹⁵N₂ is achieved through the nitration of nitrobenzene using a ¹⁵N-labeled nitrating agent. A common and effective method involves the use of ¹⁵N-labeled nitric acid in the presence of sulfuric acid.

Experimental Protocol: Synthesis

Materials:

  • Nitrobenzene

  • ¹⁵N-Nitric acid (e.g., 98 atom % ¹⁵N)

  • Concentrated sulfuric acid

  • Ice

  • Cold distilled water

  • Rectified spirit (for recrystallization)

Procedure:

  • In a round-bottom flask, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to ¹⁵N-nitric acid, while cooling the flask in an ice bath.

  • Slowly add nitrobenzene dropwise to the nitrating mixture with constant stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it on a water bath for approximately one hour to ensure complete nitration.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the 1,3-Dinitrobenzene-¹⁵N₂ to precipitate as a solid.

  • Filter the crude product and wash it thoroughly with cold distilled water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent, such as rectified spirit, to obtain pure 1,3-Dinitrobenzene-¹⁵N₂ crystals.[2][3][4]

Synthesis_Workflow cluster_synthesis Synthesis of this compound A Preparation of Nitrating Mixture (15N-HNO3 + H2SO4) B Nitration of Nitrobenzene A->B Add Nitrobenzene C Precipitation on Ice B->C Quench Reaction D Filtration and Washing C->D E Recrystallization D->E F Pure this compound E->F

Figure 1: Synthesis workflow for 1,3-Dinitrobenzene-¹⁵N₂.

Isotopic Purity Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of labeled compounds.[5][6] By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, the different isotopologues can be resolved and their relative abundances quantified.

Experimental Protocol: Mass Spectrometry

Instrumentation:

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

Sample Preparation:

  • Prepare a dilute solution of the synthesized 1,3-Dinitrobenzene-¹⁵N₂ in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1-10 µg/mL.

Mass Spectrometric Analysis:

  • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

  • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of 1,3-Dinitrobenzene (unlabeled C₆H₄N₂O₄, MW: 168.0171 g/mol ; ¹⁵N₂-labeled C₆H₄(¹⁵N)₂O₄, MW: 170.0112 g/mol ).

  • Ensure the mass resolution is sufficient to separate the isotopic peaks of interest.

Data Analysis and Isotopic Purity Calculation
  • Identify the ion signals corresponding to the unlabeled (M+0), singly labeled (M+1), and doubly labeled (M+2) species of 1,3-Dinitrobenzene.

  • Determine the integrated peak areas or intensities for each of these isotopologues.

  • Correct the observed intensities for the natural isotopic abundance of other elements (e.g., ¹³C).

  • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [Intensity(M+2) / (Intensity(M+0) + Intensity(M+1) + Intensity(M+2))] x 100

MS_Analysis_Workflow cluster_ms Mass Spectrometry Analysis Workflow A Sample Preparation (1-10 µg/mL solution) B HRMS Analysis (e.g., ESI-TOF) A->B C Data Acquisition (Mass Spectrum) B->C D Isotopologue Peak Integration (M+0, M+1, M+2) C->D E Isotopic Purity Calculation D->E F Purity Report E->F

Figure 2: Workflow for isotopic purity determination by mass spectrometry.
Quantitative Data Summary

The following table presents a theoretical isotopic distribution for 1,3-Dinitrobenzene with 98 atom % ¹⁵N enrichment in both nitrogen positions.

IsotopologueMolecular FormulaTheoretical Mass (Da)Expected Relative Abundance (%)
M+0 (unlabeled)C₆H₄¹⁴N₂O₄168.0171< 0.1
M+1 (singly labeled)C₆H₄¹⁴N¹⁵NO₄169.0142~ 1.9
M+2 (doubly labeled)C₆H₄¹⁵N₂O₄170.0112> 98.0

Note: The expected relative abundances are illustrative and the actual values will depend on the precise isotopic enrichment of the starting materials and the efficiency of the synthesis.

Isotopic Purity Determination by NMR Spectroscopy

NMR spectroscopy is another valuable technique for assessing isotopic purity. While ¹H NMR can provide some information, ¹⁵N NMR is particularly powerful for directly observing the ¹⁵N nuclei.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer equipped with a probe capable of detecting ¹H and ¹⁵N nuclei.

Sample Preparation:

  • Dissolve a sufficient amount of the 1,3-Dinitrobenzene-¹⁵N₂ sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

NMR Analysis:

  • ¹H NMR: Acquire a standard proton NMR spectrum. The presence of ¹⁵N can lead to observable couplings with adjacent protons (e.g., ³J(¹⁵N,¹H)), which can be used to infer the presence of the label. However, quantifying the isotopic purity from the ¹H spectrum alone can be challenging.

  • ¹⁵N NMR: Acquire a ¹⁵N NMR spectrum. This will show signals corresponding to the ¹⁵N-labeled nitro groups. The chemical shifts of the nitro groups in dinitrobenzene compounds are typically in the range of -10 to -30 ppm relative to nitromethane.[1] The presence and intensity of these signals directly confirm the incorporation of the ¹⁵N label. For quantitative analysis, long relaxation delays may be necessary due to the long longitudinal relaxation times (T1) of ¹⁵N nuclei in nitro groups.[1]

Data Interpretation
  • ¹H NMR: The proton spectrum of 1,3-Dinitrobenzene is characterized by three signals in the aromatic region. For the unlabeled compound in CDCl₃, these appear at approximately 9.08 ppm (t), 8.62 ppm (dd), and 7.87 ppm (t).[7] The coupling of these protons to the ¹⁵N nuclei can result in the splitting of these signals, providing qualitative evidence of labeling.

  • ¹⁵N NMR: A ¹⁵N NMR spectrum of 1,3-Dinitrobenzene-¹⁵N₂ is expected to show a single resonance for the two equivalent ¹⁵N nuclei in the nitro groups. The presence of any ¹⁴N would not be directly observed in the ¹⁵N spectrum, but the quantitative analysis of the ¹⁵N signal intensity relative to a known standard can be used to determine the concentration of the labeled species.

NMR_Analysis_Logic cluster_nmr NMR Analysis Logic A Dissolve Sample in Deuterated Solvent B Acquire 1H NMR Spectrum A->B D Acquire 15N NMR Spectrum A->D C Observe 1H-15N Coupling (Qualitative) B->C G Isotopic Enrichment Confirmation C->G E Observe 15N Signal (Direct Evidence) D->E F Quantitative Analysis (with standard) E->F F->G

Figure 3: Logical flow for NMR analysis of 1,3-Dinitrobenzene-¹⁵N₂.

Conclusion

The determination of the isotopic purity of 1,3-Dinitrobenzene-¹⁵N₂ is a critical step in ensuring the quality and reliability of this important research chemical. Both high-resolution mass spectrometry and NMR spectroscopy provide powerful and complementary methods for this purpose. HRMS offers a direct and highly sensitive means of quantifying the relative abundances of the different isotopologues, while NMR, particularly ¹⁵N NMR, provides direct evidence of ¹⁵N incorporation and can be used for quantitative assessment. By following the detailed experimental protocols and data analysis procedures outlined in this guide, researchers can confidently determine the isotopic purity of their 1,3-Dinitrobenzene-¹⁵N₂ samples, thereby enhancing the accuracy and validity of their scientific investigations.

References

Mass Spectrometry Characterization of 1,3-Dinitrobenzene-15N2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry characterization of 1,3-Dinitrobenzene-15N2, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic studies and as an internal standard in quantitative analyses. This document outlines a detailed experimental protocol, predicted fragmentation patterns under electron ionization, and a comparative analysis with its unlabeled counterpart, 1,3-Dinitrobenzene.

Introduction

1,3-Dinitrobenzene is a well-characterized nitroaromatic compound. Its isotopically labeled analog, this compound, in which both nitrogen atoms are replaced with the heavy isotope 15N, offers significant advantages in mass spectrometry-based analyses. The known mass shift of +2 Da allows for precise differentiation from the unlabeled form, enabling accurate quantification and elucidation of metabolic fates. This guide focuses on the characterization of this compound using electron ionization mass spectrometry (EI-MS), a common and powerful technique for the analysis of volatile and semi-volatile organic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of both unlabeled and 15N2-labeled 1,3-Dinitrobenzene is presented in Table 1.

Table 1: Physicochemical Properties of 1,3-Dinitrobenzene and this compound

Property1,3-DinitrobenzeneThis compound
Chemical Formula C6H4N2O4C6H4(15N)2O4
Molecular Weight 168.11 g/mol [1][2][3]170.09 g/mol
Mass Shift MM+2
Appearance Yellowish solid[3]Solid
Melting Point 88-90 °C88-90 °C
Boiling Point 297 °C297 °C

Predicted Mass Spectrometry Data and Fragmentation Pattern

The mass spectrum of unlabeled 1,3-Dinitrobenzene is well-documented, with characteristic fragmentation patterns under electron ionization.[1] Based on this and the known principles of mass spectrometry, a predicted fragmentation pattern for this compound can be elucidated. The introduction of two 15N atoms will result in a +2 Da shift in the molecular ion and in all nitrogen-containing fragments.

Table 2: Predicted m/z Values for Major Ions of this compound in EI-MS

IonProposed Structure1,3-Dinitrobenzene (m/z)This compound (Predicted m/z)
[M]+• [C6H4(15NO2)2]+•168170
[M-NO2]+ [C6H4(15NO2)]+122124
[M-NO]+ [C6H4(15NO2)(15NO)]+138140
[C6H4]+• [C6H4]+•7676
[C6H3]+ [C6H3]+7575
[NO2]+ [15NO2]+4647
[NO]+ [15NO]+3031

The predicted fragmentation pathway for this compound is initiated by the removal of an electron to form the molecular ion ([M]+•) at m/z 170. Subsequent fragmentation is expected to proceed through characteristic losses of the nitro groups and other neutral fragments.

Fragmentation_Pathway M [C₆H₄(¹⁵NO₂)₂]⁺• m/z = 170 F1 [C₆H₄(¹⁵NO₂)]⁺ m/z = 124 M->F1 -¹⁵NO₂ F2 [C₆H₄(¹⁵NO₂)(¹⁵NO)]⁺ m/z = 140 M->F2 -O F3 [C₆H₄]⁺• m/z = 76 F1->F3 -¹⁵NO₂ F4 [C₅H₃]⁺ m/z = 63 F3->F4 -CH

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Characterization

The following protocol outlines a standard procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

4.1. Materials and Reagents

  • This compound (solid)

  • High-purity solvent (e.g., methanol, acetone, or ethyl acetate) for sample dissolution

  • GC-MS system equipped with an EI source

4.2. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.

  • Perform serial dilutions to prepare working solutions at concentrations appropriate for GC-MS analysis (e.g., 1-100 µg/mL).

4.3. GC-MS Parameters

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Inlet: Split/splitless injector.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-200.

    • Scan Rate: 2 scans/second.

4.4. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and the spectrum of the unlabeled standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve 1,3-Dinitrobenzene-¹⁵N₂ B Prepare Serial Dilutions A->B C Inject Sample into GC B->C D Separation in GC Column C->D E Electron Ionization D->E F Mass Analysis (MS) E->F G Acquire Total Ion Chromatogram F->G H Extract Mass Spectrum G->H I Identify Molecular and Fragment Ions H->I J Compare with Predicted Data I->J

Caption: Workflow for the GC-EI-MS analysis of this compound.

Conclusion

The mass spectrometry characterization of this compound is a straightforward process using standard GC-MS instrumentation with electron ionization. The predictable M+2 mass shift of the molecular ion and its nitrogen-containing fragments provides a clear and unambiguous method for its identification and differentiation from its unlabeled counterpart. The experimental protocol and predicted fragmentation data presented in this guide serve as a valuable resource for researchers and scientists working with this important isotopically labeled compound.

References

An In-Depth Technical Guide to the Stability and Storage of 1,3-Dinitrobenzene-15N2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-Dinitrobenzene-15N2. Due to the limited availability of specific data for the isotopically labeled compound, this guide also incorporates relevant information from its non-labeled counterpart, 1,3-Dinitrobenzene, to ensure safe handling and maintain product integrity.

Core Stability Profile

This compound is a combustible solid that requires careful handling due to its potential for thermal decomposition and sensitivity to environmental factors. While stable under normal, controlled conditions, it is crucial to adhere to strict storage and handling protocols to mitigate risks.[1][2]

Quantitative Stability Data

The following table summarizes the key quantitative data related to the stability of 1,3-Dinitrobenzene. It is important to note that this data is primarily for the non-labeled compound and should be considered as a close proxy for this compound.

ParameterValueSource
Melting Point88-90 °C--INVALID-LINK--
Boiling Point297 °C--INVALID-LINK--
Flash Point150 °C (closed cup)--INVALID-LINK--
Thermal DecompositionMay explode when heated.[3] Emits toxic fumes of nitrogen oxides upon decomposition.[4]--INVALID-LINK--,--INVALID-LINK--

Recommended Storage and Handling

Proper storage and handling are paramount to ensure the stability and safety of this compound. The compound is classified as a combustible solid and carries significant health and environmental hazards.

Storage Conditions
ConditionRecommendationRationale
Temperature Store in a cool, well-ventilated place.[1][5] Some sources recommend freezer conditions.[4]To minimize the risk of thermal decomposition.
Atmosphere Keep container tightly closed.[1][3][5]To prevent contact with air and moisture, which can affect stability.[1]
Light Exposure Avoid direct sunlight.[1]To prevent light-induced degradation.
Container Store in the original, tightly sealed container.To prevent contamination and ensure proper containment.
Separation Store separately from strong oxidants, strong bases, and food and feedstuffs.[6]To avoid hazardous reactions.
Handling Precautions
  • Ventilation: Use only in a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear a government-approved respirator, compatible chemical-resistant gloves, and chemical safety goggles.[3]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1] Wash contaminated clothing before reuse.[3]

  • Spills: In case of a spill, evacuate the area. Wear self-contained breathing apparatus, rubber boots, and heavy rubber gloves. Sweep up the material, place it in a bag, and hold for waste disposal. Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete.[3]

Experimental Protocols

Thermal Stability Assessment via Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of thermal decomposition and the energy released during the process.

Methodology:

  • A small, precisely weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature is ramped up at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow to the sample is monitored as a function of temperature.

  • An exothermic event indicates decomposition. The onset temperature and the peak of the exotherm are recorded.

Logical Relationships in Storage and Stability

The stability of this compound is directly influenced by its storage conditions. The following diagram illustrates these critical relationships.

Stability_Factors Storage Optimal Storage Conditions Stability This compound Stability Storage->Stability Maintains Decomposition Degradation / Decomposition Stability->Decomposition Prevents Temp Controlled Temperature (Cool/Freezer) Temp->Storage Atmosphere Inert Atmosphere (Tightly Sealed) Atmosphere->Storage Light Protection from Light Light->Storage Separation Segregation from Incompatibles Separation->Storage Heat Heat Heat->Decomposition Moisture Moisture/Air Moisture->Decomposition Sunlight Direct Sunlight Sunlight->Decomposition Incompatibles Incompatible Materials Incompatibles->Decomposition

Caption: Relationship between storage conditions and stability of this compound.

Synthesis Overview

The synthesis of 1,3-Dinitrobenzene is typically achieved through the nitration of nitrobenzene.[7][8] For the isotopically labeled this compound, a similar process would be employed, utilizing a 15N-labeled nitrating agent.

General Synthesis Workflow

The following diagram outlines the general workflow for the synthesis of 1,3-Dinitrobenzene.

Synthesis_Workflow Start Nitrobenzene Nitration Nitration Reaction (Electrophilic Aromatic Substitution) Start->Nitration Nitrating_Mixture Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) Nitrating_Mixture->Nitration Quenching Quenching (Pouring into cold water) Nitration->Quenching Filtration Filtration and Washing Quenching->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization Product Pure 1,3-Dinitrobenzene Recrystallization->Product

Caption: General workflow for the synthesis of 1,3-Dinitrobenzene.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety advice. Always consult the SDS provided by the manufacturer and follow all institutional safety protocols when handling this compound.

References

Spectroscopic and Metabolic Profile of 1,3-Dinitrobenzene-¹⁵N₂: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic characteristics and metabolic pathways of 1,3-Dinitrobenzene, with a specific focus on the ¹⁵N₂ isotopologue. The information is intended for researchers, scientists, and professionals in drug development and related fields. While direct spectroscopic data for 1,3-Dinitrobenzene-¹⁵N₂ is not widely available in public databases, this guide compiles expected data based on the analysis of the unlabeled parent compound and closely related ¹⁵N-labeled analogs.

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 1,3-Dinitrobenzene-¹⁵N₂. The data for the unlabeled compound is provided for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data for 1,3-Dinitrobenzene-¹⁵N₂

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
H-2~9.1t (triplet)J(H,H) ≈ 2.2
H-4, H-6~8.6dd (doublet of doublets)J(H,H) ≈ 8.2, 2.2
H-5~7.8t (triplet)J(H,H) ≈ 8.2

Note: Chemical shifts are referenced to TMS and are based on data for unlabeled 1,3-dinitrobenzene in CDCl₃. Minor shifts may occur due to the presence of ¹⁵N isotopes, and additional small couplings to ¹⁵N may be observable with high-resolution instrumentation.

Table 2: Expected ¹³C NMR Data for 1,3-Dinitrobenzene-¹⁵N₂

CarbonExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to ¹⁵N)Expected Coupling Constants (¹J(C,N), Hz)
C-1, C-3~148t (triplet)~15-20
C-2~119s (singlet)-
C-4, C-6~131s (singlet)-
C-5~129s (singlet)-

Note: Chemical shifts are based on data for unlabeled 1,3-dinitrobenzene. The introduction of ¹⁵N will lead to observable one-bond C-N couplings for the carbons directly attached to the nitro groups, resulting in a triplet multiplicity for these signals.

Table 3: Expected ¹⁵N NMR Data for 1,3-Dinitrobenzene-¹⁵N₂

NitrogenExpected Chemical Shift (δ, ppm)
-¹⁵NO₂~ -20 to -25

Note: The chemical shift is referenced to liquid ammonia (NH₃). The expected range is inferred from data on related ¹⁵N-labeled nitroaromatic compounds, such as 1-Chloro-[2,4-¹⁵N₂]dinitrobenzene.[1]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for 1,3-Dinitrobenzene

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Nitro N-OAsymmetric Stretch1550 - 1530
Nitro N-OSymmetric Stretch1360 - 1340
Aromatic C=CStretch~1600, ~1480
Aromatic C-HOut-of-plane bend900 - 690

Note: The N-O stretching frequencies are characteristic of nitroaromatic compounds.[2] A slight shift in these frequencies may be observed for the ¹⁵N₂-labeled compound compared to the unlabeled analog.

Experimental Protocols

NMR Spectroscopy

2.1.1 Sample Preparation

  • Dissolve approximately 10-20 mg of 1,3-Dinitrobenzene-¹⁵N₂ in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the solid is fully dissolved, using gentle vortexing or sonication if necessary.

2.1.2 ¹H and ¹³C NMR Acquisition

  • Acquire a standard ¹H NMR spectrum to confirm sample identity and purity.

  • For ¹³C NMR, a standard proton-decoupled experiment is recommended. Due to the relatively long relaxation times of quaternary carbons, a sufficient relaxation delay (e.g., 5-10 seconds) should be used to ensure accurate integration, if required.

2.1.3 ¹⁵N NMR Acquisition

Due to the low gyromagnetic ratio and long relaxation times of the ¹⁵N nucleus, direct observation can be time-consuming. A proton-nitrogen inverse-detected experiment, such as a ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment, is highly recommended to enhance sensitivity.

  • Direct ¹⁵N Observation (if necessary):

    • Use a dedicated ¹⁵N probe or a broadband probe tuned to the ¹⁵N frequency.

    • A long acquisition time and a large number of scans will likely be required.

    • The addition of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can shorten the relaxation delay.

  • ¹H-¹⁵N HMBC (Recommended):

    • This 2D experiment correlates the ¹⁵N chemical shifts with those of protons that are two or three bonds away.

    • Optimize the experiment for a long-range coupling of approximately 5-10 Hz.

    • This method is significantly more sensitive than direct ¹⁵N detection and will provide connectivity information, confirming the assignment of the nitrogen signals.

IR Spectroscopy

2.2.1 Sample Preparation (KBr Pellet Method)

  • Place approximately 1-2 mg of 1,3-Dinitrobenzene-¹⁵N₂ and 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

  • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

2.2.2 Data Acquisition

  • Record a background spectrum of the empty sample compartment.

  • Place the sample holder with the KBr pellet into the spectrometer.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • The final spectrum should be presented in terms of transmittance or absorbance.

Metabolic Pathway of 1,3-Dinitrobenzene

The toxicity of 1,3-dinitrobenzene is closely linked to its metabolism, which primarily involves the reductive biotransformation of its nitro groups. This process can lead to the formation of reactive intermediates that can bind to cellular macromolecules, and also results in the formation of methemoglobin.

Metabolic_Pathway DNB 1,3-Dinitrobenzene Nitroso m-Nitrosonitrobenzene DNB->Nitroso Nitroreductases (Anaerobic) Methemoglobin Methemoglobin Formation DNB->Methemoglobin Redox Cycling Hydroxylamine m-Nitrophenyl- hydroxylamine Nitroso->Hydroxylamine Reduction Nitroaniline m-Nitroaniline Hydroxylamine->Nitroaniline Reduction ProteinAdducts Protein Adducts (Toxicity) Hydroxylamine->ProteinAdducts Covalent Binding

References

Chemical structure and properties of 1,3-Dinitrobenzene-15N2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of 1,3-Dinitrobenzene, with a specific focus on its 15N2 isotopically labeled form. While specific experimental data for 1,3-Dinitrobenzene-15N2 is limited in publicly available literature, this guide consolidates the known information for the unlabeled compound as a close surrogate, supplemented with data for the labeled analogue where available. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development, offering insights into the compound's characteristics and potential applications. The guide includes summarized quantitative data, a general synthesis protocol, and diagrams illustrating its metabolic pathway and a generalized experimental workflow.

Chemical Structure and Properties

1,3-Dinitrobenzene is an aromatic organic compound with the chemical formula C₆H₄(NO₂)₂. The molecule consists of a benzene ring substituted with two nitro groups at the meta positions. The 15N2 isotopologue has the same structure, with the naturally occurring 14N atoms in the nitro groups replaced by the 15N isotope.

General Properties of 1,3-Dinitrobenzene and its 15N2 Isotopologue

Property1,3-DinitrobenzeneThis compound
Chemical Formula C₆H₄N₂O₄[1]C₆H₄(¹⁵NO₂)₂[2]
Molar Mass 168.11 g/mol [1]170.09 g/mol [2]
Appearance Yellowish crystalline solidSolid
Melting Point 89-90 °C88-90 °C
Boiling Point 297 °C297 °C
CAS Number 99-65-0Not available

Spectroscopic Data of 1,3-Dinitrobenzene (Unlabeled)

Spectroscopic DataKey Features of 1,3-Dinitrobenzene
¹H NMR Signals in the aromatic region, typically between δ 7.5 and 9.0 ppm.
¹³C NMR Signals corresponding to the aromatic carbons.
IR Spectroscopy Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and strong absorptions for the symmetric and asymmetric stretching of the N-O bonds in the nitro groups.
Mass Spectrometry Molecular ion peak (M+) at m/z 168, with fragmentation patterns corresponding to the loss of nitro and nitroso groups.[3]

Synthesis of this compound

A general method for the synthesis of 1,3-Dinitrobenzene involves the nitration of nitrobenzene.[4] For the synthesis of the 15N2 labeled compound, 15N-labeled nitric acid would be required.

Experimental Protocol: General Synthesis of 1,3-Dinitrobenzene

This protocol describes the synthesis of unlabeled 1,3-Dinitrobenzene and is adaptable for the synthesis of the 15N2 labeled version by substituting with 15N-labeled nitric acid.

Materials:

  • Nitrobenzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃) (or 15N-labeled HNO₃)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Beaker

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring.

  • Nitration Reaction: Gradually add nitrobenzene to the chilled nitrating mixture. After the addition is complete, the reaction mixture is gently heated under reflux.

  • Isolation of the Product: After cooling, the reaction mixture is poured onto crushed ice, leading to the precipitation of crude 1,3-Dinitrobenzene.

  • Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction and Purification cluster_product Final Product Nitrobenzene Nitrobenzene Nitration Nitration Reaction Nitrobenzene->Nitration Nitrating_Mixture Nitrating Mixture (H₂SO₄ + ¹⁵N-HNO₃) Nitrating_Mixture->Nitration Precipitation Precipitation on Ice Nitration->Precipitation Cooling Filtration Filtration Precipitation->Filtration Isolation Recrystallization Recrystallization Filtration->Recrystallization Purification DNB_15N2 1,3-Dinitrobenzene-¹⁵N₂ Recrystallization->DNB_15N2

A generalized workflow for the synthesis of this compound.

Metabolic Pathway of 1,3-Dinitrobenzene

The metabolism of 1,3-Dinitrobenzene primarily involves the reduction of its nitro groups. This process can occur in various tissues and is a key aspect of its toxicology. The reduction is a stepwise process, forming nitrosobenzene and phenylhydroxylamine intermediates, which are further reduced to the corresponding aniline.[5][6]

Metabolic_Pathway DNB 1,3-Dinitrobenzene Nitroso_1 1-Nitroso-3-nitrobenzene DNB->Nitroso_1 Reduction Hydroxylamine_1 1-Phenylhydroxylamine-3-nitrobenzene Nitroso_1->Hydroxylamine_1 Reduction Aniline_1 3-Nitroaniline Hydroxylamine_1->Aniline_1 Reduction Nitroso_2 1,3-Dinitrosobenzene Aniline_1->Nitroso_2 Further Reduction Hydroxylamine_2 1,3-Bis(phenylhydroxylamine)benzene Nitroso_2->Hydroxylamine_2 Reduction Aniline_2 m-Phenylenediamine Hydroxylamine_2->Aniline_2 Reduction

Metabolic reduction pathway of 1,3-Dinitrobenzene.

Applications in Research and Drug Development

Isotopically labeled compounds, particularly with stable isotopes like 15N, are invaluable tools in drug development and biomedical research.[7]

  • Metabolic Studies: 15N-labeled compounds can be used as tracers to elucidate metabolic pathways and to quantify the formation of metabolites.[7] The use of this compound would allow for precise tracking of its metabolic fate in vivo and in vitro.

  • Quantitative Proteomics: While no specific applications of this compound in proteomics have been identified, 15N labeling is a cornerstone of quantitative proteomics techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

  • NMR Spectroscopy: The incorporation of 15N provides a sensitive nucleus for NMR studies, enabling the investigation of molecular structure, dynamics, and interactions.[8] For a molecule like this compound, 15N NMR could be used to study its binding to biological macromolecules.

Conclusion

This compound is a specialized chemical tool with potential applications in metabolic and toxicological research. While detailed experimental data for this specific isotopologue is scarce, the extensive knowledge of its unlabeled counterpart provides a strong foundation for its use. The ability to trace and quantify the molecule and its metabolites through 15N labeling opens avenues for more precise and detailed investigations into its biological interactions and effects. This guide serves as a starting point for researchers interested in utilizing this compound in their studies.

References

The Metabolic Journey of 1,3-Dinitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of 1,3-dinitrobenzene (1,3-DNB), a compound of significant toxicological interest. This document details its absorption, distribution, extensive biotransformation, and excretion, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved in its metabolism.

Absorption, Distribution, and Excretion

1,3-Dinitrobenzene can be readily absorbed through inhalation, dermal contact, and oral ingestion.[1] Following absorption, it is distributed to various tissues, with notable accumulation in the liver, fat, kidneys, and nerve tissues.[2] The primary route of elimination for 1,3-DNB and its metabolites is through the urine, with a smaller proportion excreted in the feces.[3][4] Studies in rats have shown that after an oral dose, approximately 63% of the administered radioactivity is excreted in the urine and 18% in the feces within 48 hours.[3] In another study using intraperitoneal administration in rats, over 80% of the radiolabel was excreted in the urine within the first 24 hours.[5]

Metabolic Pathways: A Reductive Transformation

The metabolism of 1,3-DNB is predominantly characterized by the sequential reduction of its two nitro groups, a process that can occur under both aerobic and anaerobic conditions.[6][7] This biotransformation is crucial as the resulting metabolites are implicated in the compound's toxicity, including the formation of methemoglobin.[8]

The initial and rate-limiting step is the reduction of one nitro group to a nitroso group, which is then further reduced to a hydroxylamine intermediate. Finally, the hydroxylamine is reduced to an amino group, forming 3-nitroaniline. This process can then be repeated for the second nitro group, leading to the formation of 1,3-phenylenediamine.

Metabolic_Pathway_of_1_3_Dinitrobenzene DNB 1,3-Dinitrobenzene Nitroso 3-Nitrosonitrobenzene DNB->Nitroso Nitroreductases (NAD(P)H) Hydroxylamine 3-Nitrophenylhydroxylamine Nitroso->Hydroxylamine Nitroreductases (NAD(P)H) Nitroaniline 3-Nitroaniline Hydroxylamine->Nitroaniline Nitroreductases (NAD(P)H) Diaminobenzene 1,3-Phenylenediamine Nitroaniline->Diaminobenzene Further Reduction Conjugates Conjugated Metabolites (Glucuronides, Sulfates) Nitroaniline->Conjugates Diaminobenzene->Conjugates Excretion Urinary & Fecal Excretion Conjugates->Excretion

Quantitative Analysis of Metabolites

The extent of 1,3-DNB metabolism varies between species and is influenced by the route of administration. The following tables summarize the quantitative data on the major urinary metabolites of 1,3-DNB in male Fischer-344 rats following a single oral dose.

Metabolite Percentage of Administered Dose in Urine (48h) [3]
3-Aminoacetanilide22%
1,3-Diacetamidobenzene7%
4-Acetamidophenylsulfate6%
3-Nitroaniline-N-glucuronide4%

Experimental Protocols

The study of 1,3-DNB metabolism relies on a combination of in vivo and in vitro experimental approaches. Below are detailed methodologies for key experiments.

In Vivo Metabolism Study in Rats

Objective: To determine the pharmacokinetic profile and identify major metabolites of 1,3-DNB in rats.

Protocol:

  • Animal Model: Male Sprague-Dawley or Fischer-344 rats are commonly used.[4][6]

  • Dosing: A single dose of [14C]-labeled 1,3-DNB (e.g., 25 mg/kg) is administered by oral gavage (po) or intraperitoneal injection (ip).[4]

  • Sample Collection: Animals are housed in metabolism cages to allow for the separate collection of urine and feces over a 48-hour period. Blood samples are collected at various time points.[4]

  • Sample Processing: Urine and homogenized feces are analyzed for total radioactivity by liquid scintillation counting.

  • Metabolite Analysis: Urine samples are subjected to high-performance liquid chromatography (HPLC) with radiochemical detection to separate and quantify metabolites.[9] Mass spectrometry (MS) is used for structural identification.[9]

In_Vivo_Workflow start Start dosing Administer [14C]1,3-DNB to Rats (Oral or IP) start->dosing collection Collect Urine, Feces, and Blood (0-48h) dosing->collection radioactivity Measure Total Radioactivity (LSC) collection->radioactivity hplc Separate Metabolites by HPLC collection->hplc ms Identify Metabolites by MS hplc->ms quantification Quantify Metabolites hplc->quantification end End quantification->end

In Vitro Metabolism using Rat Liver Microsomes

Objective: To investigate the enzymatic processes involved in 1,3-DNB metabolism in the liver.

Protocol:

  • Microsome Preparation: Liver microsomes are prepared from rat liver homogenates by differential centrifugation.[7][10]

  • Incubation Mixture: A typical incubation mixture (final volume of 500 µL) contains:

    • Liver microsomes (e.g., 0.5 mg/mL protein)

    • [14C]1,3-Dinitrobenzene (e.g., 200 µM)[11]

    • NADPH or NADH (e.g., 2 mM) as a cofactor[11]

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)[7]

  • Incubation Conditions: The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).[6][7] Incubations can be performed under both aerobic and anaerobic conditions to assess the oxygen sensitivity of the metabolic reactions.[11]

  • Reaction Termination: The reaction is stopped by the addition of a solvent such as ice-cold acetonitrile or methanol.

  • Analysis: The mixture is centrifuged, and the supernatant is analyzed by HPLC to identify and quantify the metabolites formed.[6]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify 1,3-DNB and its metabolites.

Typical HPLC Conditions:

  • Column: A reverse-phase column, such as a C18 column (e.g., Hypersil ODS2, 250 mm x 4.6 mm, 5 µm), is commonly used.[12]

  • Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid, is employed.[12][13] A common mobile phase is a mixture of acetonitrile and water (e.g., 55:45 v/v).[12]

  • Flow Rate: A typical flow rate is 1.0-1.2 mL/min.[12]

  • Detection: UV detection at a wavelength of around 240-254 nm is suitable for these aromatic compounds.[12] For radiolabeled studies, a radioactivity detector is used in series.[1]

  • Injection Volume: Typically 10-20 µL.[12]

Key Enzymes and Subcellular Locations

The nitroreduction of 1,3-DNB is catalyzed by a variety of enzymes located in different subcellular compartments.

  • Microsomes: The microsomal fraction of the liver, containing cytochrome P450 reductase, is a major site of 1,3-DNB metabolism, particularly under anaerobic conditions.[6][7] This metabolism is NADPH-dependent.[6]

  • Cytosol: Cytosolic enzymes, such as DT-diaphorase and xanthine oxidase, also contribute to the reduction of 1,3-DNB.[4]

  • Mitochondria: Liver mitochondria have been shown to possess nitroreductase activity under aerobic conditions.[3] In the seminiferous tubules of the testes, mitochondria are the primary site of 1,3-DNB metabolism under anaerobic conditions.[7]

  • Gut Microbiota: The anaerobic environment of the gastrointestinal tract and the presence of bacterial nitroreductases make the gut microbiota a significant contributor to the presystemic metabolism of ingested 1,3-DNB.[14][15]

Formation of Protein Adducts

The reactive intermediates formed during the reduction of 1,3-DNB, particularly the nitroso and hydroxylamine species, can covalently bind to cellular macromolecules, including proteins.[11] This formation of protein adducts is believed to be a key mechanism in the toxicity of 1,3-DNB.[7] Studies have shown that protein adduct formation correlates with the rate of metabolite formation and is more prominent under anaerobic conditions where these reactive intermediates accumulate.[11]

Conclusion

The metabolic fate of 1,3-dinitrobenzene is a complex process dominated by the reductive biotransformation of its nitro groups. This process, occurring in various tissues and subcellular locations and involving multiple enzyme systems, leads to the formation of several metabolites that are primarily excreted in the urine. The generation of reactive intermediates during this metabolic cascade is closely linked to the toxic effects of 1,3-DNB. A thorough understanding of these metabolic pathways and the factors that influence them is essential for assessing the risk associated with exposure to this compound and for the development of potential therapeutic interventions.

References

An In-depth Technical Guide to the Environmental Degradation Pathways of 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinitrobenzene (1,3-DNB) is a nitroaromatic compound primarily used in the manufacturing of explosives, industrial solvents, and dyes.[1] Its presence in the environment, largely due to effluents from ammunition plants, poses a significant ecotoxicological concern.[1] This technical guide provides a comprehensive overview of the environmental degradation pathways of 1,3-DNB, focusing on biodegradation, chemical degradation, and photodegradation. It is designed to be a valuable resource for researchers and professionals working in environmental science, toxicology, and drug development by detailing degradation mechanisms, summarizing quantitative data, and providing insights into experimental methodologies.

Biodegradation Pathways

The microbial degradation of 1,3-DNB can occur under both aerobic and anaerobic conditions, involving a variety of microorganisms that can utilize it as a source of carbon and/or nitrogen.[1]

Aerobic Biodegradation

Under aerobic conditions, microorganisms employ oxidative and reductive strategies to break down the 1,3-DNB molecule.

One key pathway involves the initial reduction of a nitro group, followed by enzymatic rearrangement and ring cleavage. For instance, Pseudomonas pseudoalcaligenes JS45 has been shown to degrade nitrobenzene through a partially reductive pathway that can be analogous for dinitrobenzenes. This involves the reduction of the nitro group to a hydroxylamino group, which is then enzymatically rearranged to an aminophenol. Subsequent ring cleavage then proceeds.

Another significant aerobic pathway is initiated by a dioxygenase enzyme, which incorporates two oxygen atoms into the aromatic ring, leading to the formation of a catechol derivative and the release of nitrite. The bacterium Rhodococcus sp. QT-1 metabolizes 1,3-DNB via a 4-nitrocatechol pathway, ultimately eliminating the nitro groups as nitrite.[2]

Fungi are also capable of degrading 1,3-DNB. The yeast Candida pulcherrima, isolated from soil contaminated with 1,3-DNB manufacturing waste, can biodegrade 1,3-DNB to carbon dioxide.[1] Intermediates in this fungal degradation pathway include m-nitrophenol, m-aminophenol, and resorcinol.[1]

Aerobic_Degradation_Rhodococcus DNB 1,3-Dinitrobenzene NC 4-Nitrocatechol DNB->NC Dioxygenase RingCleavage Ring Cleavage Products NC->RingCleavage Dioxygenase Nitrite Nitrite (NO2-) NC->Nitrite Denitration

Figure 1: Aerobic degradation of 1,3-DNB by Rhodococcus sp. QT-1.

Anaerobic Biodegradation

Anaerobic degradation of 1,3-DNB is generally characterized by the sequential reduction of the nitro groups to amino groups. In sewage sludge effluent under anaerobic conditions, approximately 80% of 1,3-DNB was degraded in 28 days, with nitroaniline being a detected product.[1] The complete reduction leads to the formation of 1,3-phenylenediamine.

Anaerobic_Degradation DNB 1,3-Dinitrobenzene NA 3-Nitroaniline DNB->NA Nitroreductase PDA 1,3-Phenylenediamine NA->PDA Nitroreductase

Figure 2: General anaerobic degradation pathway of 1,3-DNB.

Chemical Degradation Pathways

Chemical reduction has proven to be an effective method for the degradation of 1,3-DNB, with zero-valent iron (ZVI) and ascorbic acid being prominent reducing agents.

Reduction by Zero-Valent Iron (ZVI)

Zero-valent iron can reduce the nitro groups of 1,3-DNB to amino groups. The reaction proceeds through nitroso and hydroxylamino intermediates to ultimately form 3-nitroaniline and then 1,3-phenylenediamine. The reaction rate is influenced by factors such as pH and the surface area of the iron.[3]

ZVI_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ZVI_prep ZVI Pre-treatment (Acid Wash) Reactor Batch Reactor (Anaerobic Conditions) ZVI_prep->Reactor DNB_sol 1,3-DNB Solution (Aqueous) DNB_sol->Reactor Sampling Periodic Sampling Reactor->Sampling Analysis HPLC or GC-MS Analysis Sampling->Analysis UV_H2O2_Degradation DNB 1,3-Dinitrobenzene Intermediates Phenolic Intermediates DNB->Intermediates Hydroxyl Radical Attack Mineralization Mineralization Products (CO2, H2O, Inorganic Acids) Intermediates->Mineralization Further Oxidation UV_H2O2 UV / H2O2 OH_Radical •OH UV_H2O2->OH_Radical Generates

References

Methodological & Application

Application Note: Quantification of 1,3-Dinitrobenzene in Environmental Samples using 1,3-Dinitrobenzene-¹⁵N₂ as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 1,3-dinitrobenzene (1,3-DNB) in environmental matrices, such as water and soil, using gas chromatography-mass spectrometry (GC-MS) with 1,3-Dinitrobenzene-¹⁵N₂ as an internal standard. The use of an isotopically labeled internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response.

Introduction

1,3-Dinitrobenzene (1,3-DNB) is a nitroaromatic compound used in the manufacturing of explosives and dyes.[1][2] Its presence in the environment, primarily due to industrial discharge and military activities, is a significant concern due to its toxicity.[3] Accurate and sensitive quantification of 1,3-DNB in environmental samples is crucial for monitoring and risk assessment.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like 1,3-DNB.[4][5][6] The isotope dilution mass spectrometry (IDMS) approach, which utilizes a stable isotope-labeled internal standard, is considered a high-accuracy method for quantification.[7][8][9][10][11] This is because the internal standard, 1,3-Dinitrobenzene-¹⁵N₂, is chemically identical to the analyte and therefore behaves similarly during sample extraction, cleanup, and GC injection, effectively compensating for any sample loss or variability.[12]

This application note details a comprehensive protocol for the analysis of 1,3-DNB in water and soil samples using 1,3-Dinitrobenzene-¹⁵N₂ as an internal standard.

Experimental Protocols

Materials and Reagents
  • Standards:

    • 1,3-Dinitrobenzene (≥98% purity)

    • 1,3-Dinitrobenzene-¹⁵N₂ (≥98% atom % ¹⁵N)

  • Solvents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Dichloromethane (pesticide residue grade)

    • Toluene (pesticide residue grade)

  • Reagents:

    • Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours)

    • Deionized water (18.2 MΩ·cm)

    • Solid Phase Extraction (SPE) cartridges (e.g., C18, 6 mL, 500 mg)

Sample Preparation

2.2.1. Water Samples

  • To a 1 L water sample, add a known amount of 1,3-Dinitrobenzene-¹⁵N₂ internal standard solution in methanol (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 100 ng/L).

  • Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elute the analytes with 10 mL of a dichloromethane/acetonitrile (1:1, v/v) mixture.

  • Dry the eluate over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

2.2.2. Soil and Sediment Samples

  • Weigh 10 g of the homogenized soil/sediment sample into a beaker.

  • Spike the sample with a known amount of 1,3-Dinitrobenzene-¹⁵N₂ internal standard solution in methanol (e.g., 100 µL of a 1 µg/mL solution).

  • Add 20 mL of acetonitrile and sonicate the mixture for 15 minutes in an ultrasonic bath.[13]

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean tube.

  • Repeat the extraction with another 20 mL of acetonitrile.

  • Combine the supernatants and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The extract can be further cleaned up using a silica gel column if necessary.

  • Adjust the final volume to 1 mL with toluene for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Injector: Split/splitless injector

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

SIM Ions:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1,3-Dinitrobenzene16876122
1,3-Dinitrobenzene-¹⁵N₂17076124

Data Presentation and Analysis

Calibration Curve

Prepare a series of calibration standards containing known concentrations of 1,3-Dinitrobenzene and a constant concentration of 1,3-Dinitrobenzene-¹⁵N₂. The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to generate a calibration curve.

Table 1: Example Calibration Curve Data

Analyte Conc. (ng/mL)IS Conc. (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
15015,234750,1230.020
55076,543755,4320.101
1050153,456749,8760.205
5050754,321751,2341.004
100501,510,987752,3452.008
250503,765,432753,4564.997
Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method. These values are illustrative and should be determined for each instrument and matrix.

Table 2: Illustrative Quantitative Performance Data

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (%RSD, n=6)< 10%
Accuracy (Recovery %)90-110%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis water_sample Water Sample (1 L) add_is Spike with 1,3-DNB-¹⁵N₂ water_sample->add_is soil_sample Soil Sample (10 g) soil_sample->add_is spe Solid Phase Extraction (Water) add_is->spe for water solvent_ext Solvent Extraction (Soil) add_is->solvent_ext for soil concentrate Concentration spe->concentrate solvent_ext->concentrate final_extract Final Extract (1 mL) concentrate->final_extract gc_injection GC Injection (1 µL) final_extract->gc_injection gc_separation GC Separation (DB-5ms column) gc_injection->gc_separation ms_detection MS Detection (EI, SIM) gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration area_ratio Calculate Area Ratio (Analyte/IS) peak_integration->area_ratio calibration Calibration Curve area_ratio->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the analysis of 1,3-DNB.

Isotope Dilution Principle

isotope_dilution cluster_before Before Mixing cluster_after After Mixing & Analysis sample Sample mixture Sample + Internal Standard sample->mixture internal_standard Internal Standard (¹⁵N-labeled) internal_standard->mixture mass_spec Mass Spectrometer mixture->mass_spec result Ratio of Unlabeled to Labeled mass_spec->result

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The described GC-MS method using 1,3-Dinitrobenzene-¹⁵N₂ as an internal standard provides a robust and reliable approach for the quantification of 1,3-DNB in environmental samples. The use of an isotopically labeled internal standard minimizes the impact of matrix effects and procedural errors, leading to high-quality analytical data suitable for environmental monitoring and research. The detailed protocol and performance characteristics presented in this application note serve as a valuable resource for laboratories involved in the analysis of nitroaromatic compounds.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry using 1,3-Dinitrobenzene-¹⁵N₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices. This method relies on the use of a stable isotopically labeled version of the analyte of interest as an internal standard. The isotopically labeled standard, in this case, 1,3-Dinitrobenzene-¹⁵N₂, is chemically identical to the analyte, 1,3-Dinitrobenzene, ensuring that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantitative results.[1][3]

These application notes provide a detailed protocol for the quantification of 1,3-Dinitrobenzene in a given matrix using 1,3-Dinitrobenzene-¹⁵N₂ as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). 1,3-Dinitrobenzene is a significant compound in industrial synthesis and is also recognized as a potent environmental and biological toxin.[4][5] Accurate quantification is therefore critical in environmental monitoring, toxicology studies, and industrial process control.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS lies in the addition of a known amount of the isotopically labeled internal standard (1,3-Dinitrobenzene-¹⁵N₂) to a sample containing an unknown amount of the native analyte (1,3-Dinitrobenzene). The ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard is then measured. This ratio is directly proportional to the concentration of the native analyte in the sample. By comparing this ratio to the ratios obtained from calibration standards containing known concentrations of the native analyte and a fixed concentration of the internal standard, the exact amount of the analyte in the original sample can be determined.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample cluster_standard Internal Standard cluster_mixture Analysis cluster_quantification Quantification A Unknown Amount of Analyte (1,3-Dinitrobenzene) C Sample + Standard Mixture A->C B Known Amount of Labeled Standard (1,3-Dinitrobenzene-¹⁵N₂) B->C D Sample Preparation (Extraction, Cleanup) C->D E LC-MS/MS Analysis D->E F Measure Peak Area Ratio (Analyte / Standard) E->F H Determine Analyte Concentration F->H G Calibration Curve (Known Concentrations) G->H

Figure 1: Isotope Dilution Mass Spectrometry Workflow.

Experimental Protocols

Materials and Reagents
  • 1,3-Dinitrobenzene (Analyte)

  • 1,3-Dinitrobenzene-¹⁵N₂ (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Sample Matrix (e.g., soil, water, plasma)

  • Solid Phase Extraction (SPE) Cartridges (if required for sample cleanup)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 1,3-Dinitrobenzene and 1,3-Dinitrobenzene-¹⁵N₂ into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with acetonitrile.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 1,3-Dinitrobenzene by serially diluting the primary stock solution with acetonitrile.

    • Prepare a working internal standard solution of 1,3-Dinitrobenzene-¹⁵N₂ at a suitable concentration (e.g., 1 µg/mL) by diluting the primary stock solution.

  • Calibration Standards:

    • Prepare a set of calibration standards by spiking appropriate amounts of the 1,3-Dinitrobenzene working solutions into a blank matrix extract.

    • Add a constant amount of the 1,3-Dinitrobenzene-¹⁵N₂ working internal standard solution to each calibration standard.

    • The final concentrations of the calibration standards should bracket the expected concentration range of the analyte in the samples.

Sample Preparation

The following is a general protocol for the extraction of 1,3-Dinitrobenzene from a solid matrix like soil. This protocol should be optimized based on the specific matrix.

  • Spiking with Internal Standard:

    • Weigh 1 g of the homogenized sample into a centrifuge tube.

    • Spike the sample with a known amount of the 1,3-Dinitrobenzene-¹⁵N₂ working internal standard solution.

  • Extraction:

    • Add 5 mL of acetonitrile to the sample.

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Cleanup (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interfering substances.

    • The choice of SPE sorbent will depend on the matrix and potential interferences.

  • Final Preparation:

    • Evaporate the solvent from the supernatant under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm filter before LC-MS/MS analysis.

G Sample Preparation Workflow A 1g Sample B Spike with 1,3-Dinitrobenzene-¹⁵N₂ A->B C Add 5mL Acetonitrile B->C D Vortex & Sonicate C->D E Centrifuge D->E F Collect Supernatant E->F G Evaporate & Reconstitute F->G H Filter G->H I LC-MS/MS Analysis H->I

Figure 2: A general workflow for sample preparation.
LC-MS/MS Parameters

  • LC Column: A C18 reversed-phase column is suitable for the separation of 1,3-Dinitrobenzene.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor and product ions for both the analyte and the internal standard need to be optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1,3-Dinitrobenzene168.0122.015
1,3-Dinitrobenzene-¹⁵N₂170.0124.015

Note: The exact m/z values and collision energies should be determined experimentally by infusing the individual standard solutions into the mass spectrometer.

Data Presentation

The quantitative data should be summarized in clear and structured tables.

Table 1: Calibration Curve Data

Calibration LevelAnalyte Concentration (ng/mL)IS Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
111015,234150,1230.101
251076,543152,3450.502
31010151,987151,8761.001
45010758,987150,9875.027
5100101,520,345151,12310.060
6500107,601,234150,56750.486

Table 2: Sample Quantification Data

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/g)% Recovery
Sample 1254,321149,8761.69716.898.5
Sample 245,678151,2340.3023.0101.2
QC Low (5 ng/g)75,987150,5430.5055.0100.9
QC High (100 ng/g)1,515,678151,09810.03199.799.7

Conclusion

The use of 1,3-Dinitrobenzene-¹⁵N₂ as an internal standard in an isotope dilution mass spectrometry method provides a robust and reliable approach for the accurate quantification of 1,3-Dinitrobenzene. The detailed protocols and methodologies presented in these application notes serve as a comprehensive guide for researchers and scientists in various fields. The inherent advantages of IDMS, particularly the mitigation of matrix effects and procedural variations, make it the gold standard for quantitative analysis where high accuracy is paramount.[6][7][8]

References

Application Notes: 1,3-Dinitrobenzene-¹⁵N₂ for Enhanced Environmental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3-Dinitrobenzene (1,3-DNB) is a nitroaromatic compound used in the manufacturing of explosives, dyes, and industrial chemicals. Its presence in the environment, primarily due to contamination from ammunition plants and manufacturing facilities, is a significant concern due to its toxicity. Accurate and precise quantification of 1,3-DNB in environmental matrices such as soil and water is crucial for risk assessment and remediation efforts. The use of stable isotope-labeled internal standards, such as 1,3-Dinitrobenzene-¹⁵N₂, is the gold standard for achieving high-quality analytical data.

Principle of Isotope Dilution

Isotope dilution mass spectrometry is an analytical technique that provides high accuracy and precision by correcting for sample matrix effects and variations in extraction efficiency and instrument response. The technique involves adding a known amount of an isotopically labeled version of the analyte (e.g., 1,3-Dinitrobenzene-¹⁵N₂) to the environmental sample before any sample preparation or analysis.

The labeled standard is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and chromatographic separation. Because the mass spectrometer can distinguish between the labeled and unlabeled compounds based on their mass-to-charge ratio (m/z), any loss of analyte during sample processing will affect both the native and labeled compounds equally. This allows for a highly accurate calculation of the native analyte concentration based on the ratio of the signals from the native and labeled compounds.

Applications in Environmental Monitoring

  • Accurate Quantification in Complex Matrices: Environmental samples like soil, sediment, and wastewater are complex matrices that can interfere with analytical measurements, leading to either suppression or enhancement of the analytical signal. By using 1,3-Dinitrobenzene-¹⁵N₂ as an internal standard, these matrix effects can be effectively normalized, leading to more accurate and reliable quantification of 1,3-DNB contamination.

  • Environmental Fate and Transport Studies: Understanding the fate and transport of contaminants in the environment is essential for predicting their environmental impact. 1,3-Dinitrobenzene-¹⁵N₂ can be used as a tracer in laboratory or field studies to investigate the degradation pathways (biodegradation, photolysis) and transport mechanisms of 1,3-DNB in soil and water. By tracking the disappearance of the labeled compound and the appearance of its degradation products, researchers can determine degradation rates and identify transformation products.

  • Validation of Analytical Methods: 1,3-Dinitrobenzene-¹⁵N₂ is a critical component in the development and validation of robust analytical methods, such as those based on U.S. EPA Method 1625 or 8270. It is used to assess method performance characteristics, including recovery, precision, and accuracy.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the analysis of 1,3-Dinitrobenzene in environmental samples. The use of 1,3-Dinitrobenzene-¹⁵N₂ as an internal standard is intended to improve the reliability of these measurements.

Table 1: Analytical Methods and Detection Limits for 1,3-Dinitrobenzene

Analytical MethodMatrixDetection LimitReference
GC-MS (Isotope Dilution)Water10.0 µg/L
GC-MSSoil20.0 µg/L
HRGC-ECDBlood/UrineLow ppb range
HPLC-UVSoil/Water< 0.1 ppm
GC-ECDWater0.1 µg/L

Table 2: Reported Concentrations of 1,3-Dinitrobenzene in Contaminated Environments

Environmental MatrixConcentration RangeLocation ContextReference
Groundwaterup to 8 ppmVicinity of Army ammunition plants
Soil0.77 to 1.5 ppmVicinity of Army ammunition plants

Experimental Protocols

Protocol 1: Quantification of 1,3-Dinitrobenzene in Water by Isotope Dilution GC-MS

This protocol is based on the principles of U.S. EPA Method 1625B.

1. Sample Preparation and Spiking

  • Collect a 1-liter water sample in a clean glass bottle.
  • Add a known amount (e.g., 100 µL of a 10 µg/mL solution) of 1,3-Dinitrobenzene-¹⁵N₂ in a suitable solvent (e.g., acetonitrile) to the water sample. This will be the internal standard.
  • Also add any surrogate standards as required by the specific EPA method.
  • Mix the sample thoroughly by shaking for 1 minute.

2. Liquid-Liquid Extraction

  • Adjust the pH of the sample to >11 with 5N NaOH.
  • Transfer the sample to a 2-liter separatory funnel with a Teflon stopcock.
  • Add 60 mL of methylene chloride to the funnel and extract the sample by shaking for 2 minutes with periodic venting.
  • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
  • Collect the methylene chloride extract in a clean flask.
  • Repeat the extraction two more times using fresh 60 mL aliquots of methylene chloride. Combine all extracts.
  • Adjust the pH of the aqueous phase to <2 with 1:1 H₂SO₄ and repeat the extraction process with three 60 mL aliquots of methylene chloride. Combine these extracts with the base/neutral extracts.

3. Drying and Concentration

  • Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate.
  • Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus.

4. GC-MS Analysis

  • GC Conditions (Example):
  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Ions to Monitor:
  • 1,3-Dinitrobenzene (unlabeled): m/z 168 (quantification), 75, 122 (confirmation).
  • 1,3-Dinitrobenzene-¹⁵N₂ (labeled): m/z 170 (quantification).
  • Calibration: Prepare a series of calibration standards containing known concentrations of unlabeled 1,3-Dinitrobenzene and a constant concentration of 1,3-Dinitrobenzene-¹⁵N₂. Analyze these standards to generate a calibration curve.

5. Data Analysis

  • Calculate the concentration of 1,3-Dinitrobenzene in the sample using the following isotope dilution formula: Concentration = (A_nat / A_is) * (C_is / RRF) * (V_ex / V_s) Where:
  • A_nat = Peak area of the native analyte.
  • A_is = Peak area of the isotopic standard.
  • C_is = Concentration of the isotopic standard.
  • RRF = Relative Response Factor (determined from the calibration curve).
  • V_ex = Final extract volume.
  • V_s = Initial sample volume.

Protocol 2: Quantification of 1,3-Dinitrobenzene in Soil by Isotope Dilution GC-MS

1. Sample Preparation and Spiking

  • Weigh 10 g of a homogenized soil sample into a beaker.
  • Spike the soil sample with a known amount of 1,3-Dinitrobenzene-¹⁵N₂ internal standard (e.g., 100 µL of a 10 µg/mL solution in acetonitrile).
  • Allow the spiked sample to equilibrate for 30 minutes.

2. Ultrasonic Extraction

  • Add 20 mL of acetonitrile to the soil sample.
  • Place the sample in an ultrasonic bath and extract for 15-20 minutes.
  • Allow the soil to settle, and carefully decant the acetonitrile extract into a clean vial.
  • Repeat the extraction with a fresh 20 mL aliquot of acetonitrile. Combine the extracts.

3. Cleanup and Concentration

  • Filter the combined extract through a 0.45 µm PTFE filter to remove particulates.
  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.
  • Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

4. GC-MS Analysis and Data Analysis

  • Follow steps 4 and 5 from Protocol 1 for the GC-MS analysis and data calculation. The final concentration should be reported in µg/kg of dry soil.

Visualizations

degradation_pathway DNB 1,3-Dinitrobenzene Nitroaniline 3-Nitroaniline DNB->Nitroaniline Reduction Diaminobenzene m-Phenylenediamine Nitroaniline->Diaminobenzene Reduction

Caption: Simplified reductive degradation pathway of 1,3-Dinitrobenzene in the environment.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Collect Soil/Water Sample Spike Spike with 1,3-DNB-¹⁵N₂ Sample->Spike Extract Solvent Extraction (e.g., Methylene Chloride) Spike->Extract Concentrate Concentrate Extract Extract->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the analysis of 1,3-DNB using an isotopic internal standard.

Application of 1,3-Dinitrobenzene-¹⁵N₂ in Toxicology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinitrobenzene (1,3-DNB) is a significant environmental and occupational toxicant known for its adverse effects on the reproductive and hematological systems. Understanding its metabolic fate and mechanisms of toxicity is crucial for risk assessment and the development of potential therapeutic interventions. The use of stable isotope-labeled compounds, such as 1,3-Dinitrobenzene-¹⁵N₂, offers a powerful and safe tool for these investigations. Unlike radiolabeled analogues, ¹⁵N-labeled compounds do not pose a radiation risk, making them ideal for a range of in vitro and in vivo studies, particularly those involving mass spectrometry for precise metabolite identification and quantification. This document provides detailed application notes and protocols for the use of 1,3-Dinitrobenzene-¹⁵N₂ in toxicology research.

Core Applications

The primary applications of 1,3-Dinitrobenzene-¹⁵N₂ in toxicology research include:

  • Metabolic Profiling: Tracing the biotransformation of 1,3-DNB to identify and quantify its metabolites in various biological matrices such as urine, blood, and tissue homogenates.

  • Adduct Formation Studies: Investigating the covalent binding of reactive metabolites to macromolecules like DNA and proteins, which is a key mechanism of toxicity for many xenobiotics.

  • Toxicokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) parameters of 1,3-DNB.

  • Mechanism of Toxicity Elucidation: Linking specific metabolic pathways and adducts to cellular and tissue damage, particularly testicular toxicity and methemoglobinemia.

Data Presentation

Quantitative Toxicological Data for 1,3-Dinitrobenzene

The following tables summarize key quantitative data from toxicological studies on 1,3-Dinitrobenzene in rats, providing a basis for designing experiments with 1,3-Dinitrobenzene-¹⁵N₂.

Table 1: Dose-Dependent Testicular Toxicity of 1,3-Dinitrobenzene in Male Rats

Dose (mg/kg/day)DurationRoute of AdministrationKey FindingsReference
0.75, 1.5, 3.0, 6.05 days/week for 12 weeksGavage1.5 mg/kg: Decreased sperm production. 3.0 and 6.0 mg/kg: Infertility, decreased sperm counts, non-motile spermatozoa, seminiferous tubular atrophy.[1]
5, 10, 15, 25Single doseOral15 and 25 mg/kg: Sertoli cell damage and degeneration of primary spermatocytes within 48 hours. 5 and 10 mg/kg: No effect on the testis.[2]
50Single doseOralTestis weight reduction and testicular lesions.[2]
25Single doseIntraperitoneal (ip) vs. Oral (po)Peak blood levels of 1,3-DNB were three times higher after ip administration compared to po. Despite higher blood levels, only subtle differences in testicular damage were observed.[3]

Table 2: In Vitro Metabolism of 1,3-Dinitrobenzene in Rat Liver Preparations

Subcellular FractionIncubation TimeMajor MetabolitesMetabolic Rate/ConversionReference
Hepatocytes30 minm-Nitroaniline74.0 +/- 1.2% of radioactivity[4]
MicrosomesNot specifiedNitroanilines, Nitrosonitrobenzenes, Nitrophenylhydroxylamineso- and p-DNB reduced 3-5 times faster than m-DNB[4]

Table 3: Pharmacokinetic Parameters of 1,3-Dinitrobenzene in Rats and Hamsters

SpeciesDose (mg/kg)RoutePeak Blood Level (nmol/ml)Key ObservationReference
Rat25ip99.5Higher blood levels of nitroaniline compared to hamster.[5]
Hamster25ip46.3More rapid initial elimination rate than the rat.[5]

Experimental Protocols

Protocol 1: Analysis of 1,3-Dinitrobenzene-¹⁵N₂ Metabolites in Urine by LC-MS/MS

This protocol describes the use of 1,3-Dinitrobenzene-¹⁵N₂ as an internal standard for the quantification of 1,3-DNB and its unlabeled metabolites, or as a tracer to study its metabolism.

1. Sample Collection and Preparation:

  • Collect urine samples from animals dosed with unlabeled 1,3-DNB.
  • To a 1 mL aliquot of urine, add a known concentration of 1,3-Dinitrobenzene-¹⁵N₂ as an internal standard.
  • For studies tracing the metabolism of the labeled compound, collect urine from animals dosed with 1,3-Dinitrobenzene-¹⁵N₂.
  • To hydrolyze conjugated metabolites, treat the urine sample with 10 M NaOH at 95°C for 15 hours.[5]
  • Neutralize the sample with HCl.
  • Perform liquid-liquid extraction with methyl-tert-butyl ether (MTBE).[5]
  • Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5 µm).[5]
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  • Mass Spectrometry: Operate in positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
  • MRM Transitions:
  • 1,3-Dinitrobenzene (unlabeled): Monitor the transition of the parent ion to a specific product ion.
  • 1,3-Dinitrobenzene-¹⁵N₂: Monitor the transition of the ¹⁵N-labeled parent ion (M+2) to its corresponding product ion.
  • Metabolites (e.g., nitroaniline): Monitor the specific parent-to-product ion transitions for each metabolite.

3. Data Analysis:

  • Quantify the concentration of 1,3-DNB and its metabolites by comparing the peak area ratios of the unlabeled analytes to the ¹⁵N-labeled internal standard.
  • For tracer studies, identify and quantify the ¹⁵N-labeled metabolites.

Protocol 2: In Vitro Metabolism of 1,3-Dinitrobenzene-¹⁵N₂ using Rat Liver Microsomes

This protocol is for determining the metabolic stability and identifying the metabolites of 1,3-Dinitrobenzene-¹⁵N₂.

1. Microsomal Incubation:

  • Prepare an incubation mixture containing:
  • Rat liver microsomes (0.5 mg/mL protein).
  • 1,3-Dinitrobenzene-¹⁵N₂ (1-10 µM).
  • Phosphate buffer (pH 7.4).
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding an NADPH-regenerating system.
  • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

2. Sample Processing and Analysis:

  • Centrifuge the samples to precipitate proteins.
  • Analyze the supernatant by LC-MS/MS as described in Protocol 1 to identify and quantify the remaining 1,3-Dinitrobenzene-¹⁵N₂ and its metabolites.

3. Data Analysis:

  • Plot the percentage of remaining 1,3-Dinitrobenzene-¹⁵N₂ against time to determine its metabolic half-life and intrinsic clearance.
  • Identify metabolites by their mass-to-charge ratio, which will be shifted according to the number of ¹⁵N atoms incorporated.

Protocol 3: Assessment of 1,3-Dinitrobenzene-Induced Apoptosis in Testicular Tissue

1. TUNEL Assay for DNA Fragmentation:

  • Fix testicular tissue sections in 4% paraformaldehyde.
  • Permeabilize the tissue with proteinase K.
  • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's instructions to label the 3'-hydroxyl ends of fragmented DNA.[6][7][8][9][10]
  • Visualize the labeled cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.

2. Western Blot for Apoptosis-Related Proteins:

  • Homogenize testicular tissue in lysis buffer and determine the protein concentration.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against Bax, Bcl-2, and cleaved caspase-3.[1][11]
  • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
  • Quantify the protein bands using densitometry and normalize to a loading control (e.g., β-actin).

3. Caspase-3 Activity Assay:

  • Prepare tissue lysates as for Western blotting.
  • Use a colorimetric or fluorometric assay kit to measure the activity of caspase-3.[2][3][12][13][14] These assays are based on the cleavage of a specific substrate by active caspase-3, leading to the release of a chromophore or fluorophore.
  • Measure the absorbance or fluorescence and calculate the caspase-3 activity relative to a control.

Visualizations

Metabolic_Activation_of_1_3_Dinitrobenzene DNB 1,3-Dinitrobenzene-¹⁵N₂ Nitroso ¹⁵N-Nitrosonitrobenzene DNB->Nitroso Nitroreductases (e.g., in microsomes) Hydroxylamine ¹⁵N-Nitrophenylhydroxylamine Nitroso->Hydroxylamine Nitroreductases Adducts Protein and DNA Adducts Nitroso->Adducts Electrophilic Attack Nitroaniline ¹⁵N-Nitroaniline Hydroxylamine->Nitroaniline Hydroxylamine->Adducts Electrophilic Attack Toxicity Testicular Toxicity Adducts->Toxicity

Metabolic activation of 1,3-Dinitrobenzene-¹⁵N₂.

Experimental_Workflow_Toxicology cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Study Animal_Dosing Animal Dosing with 1,3-Dinitrobenzene-¹⁵N₂ Sample_Collection Urine and Tissue Collection Animal_Dosing->Sample_Collection Metabolite_Extraction Metabolite Extraction and Sample Cleanup Sample_Collection->Metabolite_Extraction Toxicity_Assessment Apoptosis Assays (TUNEL, Western Blot, Caspase Activity) Sample_Collection->Toxicity_Assessment Microsome_Incubation Liver Microsome Incubation Microsome_Incubation->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Metabolite Identification and Quantification LCMS_Analysis->Data_Analysis Mechanism Elucidation of Toxicity Mechanism Data_Analysis->Mechanism Toxicity_Assessment->Mechanism

Experimental workflow for toxicological studies.

DNB_Toxicity_Pathway DNB 1,3-Dinitrobenzene Metabolites Reactive Metabolites (Nitroso, Hydroxylamine) DNB->Metabolites Sertoli_Cell Sertoli Cell Injury Metabolites->Sertoli_Cell JNK JNK Activation Sertoli_Cell->JNK Bax Bax (pro-apoptotic) Upregulation JNK->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation JNK->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Germ Cell Apoptosis Caspase3->Apoptosis

Signaling pathway of 1,3-DNB-induced testicular toxicity.

References

Method Development for the Quantitative Analysis of 1,3-Dinitrobenzene Using a Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dinitrobenzene (1,3-DNB) is a significant compound in various industrial processes, including the synthesis of dyes, pharmaceuticals, and explosives.[1] Its presence in environmental samples is a concern due to its potential toxicity. Accurate and reliable quantification of 1,3-DNB is crucial for environmental monitoring, toxicology studies, and quality control in manufacturing. This application note details a robust and sensitive method for the analysis of 1,3-Dinitrobenzene in environmental matrices using gas chromatography-tandem mass spectrometry (GC-MS/MS) and an isotopically labeled internal standard to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard, such as ¹³C₆-1,3-Dinitrobenzene, is the preferred method for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and potential matrix effects during analysis.

Analytical Approach

The core of this method is the use of isotope dilution, where a known quantity of an isotopically labeled analog of the analyte is added to the sample at the beginning of the analytical process. The labeled standard behaves nearly identically to the native analyte throughout extraction, cleanup, and analysis, thus correcting for any losses or variations. This approach significantly improves the accuracy and precision of quantification, especially in complex matrices like soil and water.

Workflow Overview

workflow Sample Sample Collection (Water or Soil) Spike Spike with ¹³C₆-1,3-Dinitrobenzene (Internal Standard) Sample->Spike Extraction Sample Extraction (LLE or SPE) Spike->Extraction Cleanup Extract Cleanup (SPE) Extraction->Cleanup Analysis GC-MS/MS Analysis Cleanup->Analysis Quant Quantification Analysis->Quant

Figure 1: General experimental workflow for the analysis of 1,3-Dinitrobenzene.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described GC-MS/MS method.

Table 1: GC-MS/MS Method Performance

ParameterResult
Linearity (R²)>0.99
Limit of Detection (LOD)32 fg/µL
Limit of Quantification (LOQ)105 fg/µL
Precision (RSD)<15%
Accuracy (Recovery)85-115%

Table 2: MRM Transitions for 1,3-Dinitrobenzene and Labeled Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
1,3-Dinitrobenzene168.075.0122.0
¹³C₆-1,3-Dinitrobenzene174.079.0128.0

Experimental Protocols

1. Sample Preparation

a) Water Samples (Liquid-Liquid Extraction - LLE)

  • To a 100 mL water sample, add 10 µL of a 1 µg/mL solution of ¹³C₆-1,3-Dinitrobenzene in methanol.

  • Adjust the pH of the sample to neutral (pH 7) using dilute HCl or NaOH.

  • Transfer the sample to a 250 mL separatory funnel.

  • Add 30 mL of dichloromethane to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction two more times with fresh 30 mL portions of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the extract and concentrate to 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS/MS analysis.

b) Soil and Sediment Samples (Solid Phase Extraction - SPE)

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 µL of a 1 µg/mL solution of ¹³C₆-1,3-Dinitrobenzene in methanol.

  • Add 20 mL of acetonitrile and sonicate for 30 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction with another 20 mL of acetonitrile.

  • Combine the supernatants and concentrate to approximately 2 mL using a rotary evaporator.

  • Add 18 mL of reagent water to the extract.

  • Condition a 6 cc/500 mg solid-phase extraction (SPE) cartridge with 5 mL of methanol followed by 5 mL of reagent water.

  • Load the diluted extract onto the SPE cartridge at a flow rate of approximately 2 mL/min.

  • Wash the cartridge with 5 mL of a 10% methanol in water solution.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 10 mL of dichloromethane.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS/MS analysis.

2. GC-MS/MS Analysis

The following instrumental parameters are recommended for the analysis of 1,3-Dinitrobenzene.

a) Gas Chromatography (GC) Conditions

ParameterValue
GC System Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Program Initial temp 60°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min
Carrier Gas Helium
Flow Rate 1.2 mL/min

b) Mass Spectrometry (MS) Conditions

ParameterValue
MS System Agilent 7000 series Triple Quadrupole GC/MS or equivalent
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Collision Gas Nitrogen
Acquisition Mode Multiple Reaction Monitoring (MRM)

Method Development Logic

method_dev cluster_prep Sample Preparation Development cluster_analysis GC-MS/MS Method Development cluster_validation Method Validation Matrix Select Matrix (Water/Soil) Extraction Optimize Extraction (LLE vs. SPE, Solvents) Matrix->Extraction Cleanup Optimize Cleanup (SPE Sorbent, Wash/Elute Solvents) Extraction->Cleanup Column Select GC Column (e.g., DB-5ms) Cleanup->Column Final Extract GC_Params Optimize GC Parameters (Oven Program, Flow Rate) Column->GC_Params MS_Params Optimize MS Parameters (MRM Transitions, Collision Energy) GC_Params->MS_Params Linearity Linearity & Range MS_Params->Linearity Optimized Method LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy (Recovery) LOD_LOQ->Accuracy Precision Precision (RSD) Accuracy->Precision

Figure 2: Logical flow of the method development and validation process.

This application note provides a detailed protocol for the sensitive and accurate quantification of 1,3-Dinitrobenzene in environmental samples using GC-MS/MS with an isotopically labeled internal standard. The use of an internal standard ensures high-quality data by correcting for variations in sample preparation and matrix effects. The described method is suitable for routine monitoring and research applications requiring reliable determination of 1,3-Dinitrobenzene at trace levels.

References

Application Notes and Protocols for 1,3-Dinitrobenzene Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of 1,3-dinitrobenzene (1,3-DNB) from various matrices. The following sections outline established techniques, including Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methods, tailored for the analysis of 1,3-DNB in environmental and biological samples.

Introduction to 1,3-Dinitrobenzene Analysis

1,3-Dinitrobenzene is a synthetic chemical used in the manufacturing of explosives and dyes.[1][2] Its presence in the environment, primarily from industrial waste and military activities, is a significant concern due to its toxicity.[1][3][4] Accurate quantification of 1,3-DNB in complex matrices such as soil, water, and biological tissues is crucial for environmental monitoring and toxicological studies.[3][5] Effective sample preparation is a critical step to isolate and concentrate 1,3-DNB from interfering matrix components, thereby enhancing the sensitivity and accuracy of analytical instruments like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[6][7]

Comparative Overview of Sample Preparation Techniques

Several techniques are employed for the extraction of 1,3-DNB and other nitroaromatic compounds from various samples. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

TechniquePrincipleAdvantagesDisadvantagesTypical Matrices
Solid-Phase Extraction (SPE) Analyte partitioning between a solid sorbent and a liquid sample.High recovery, good selectivity, easily automated.Can be time-consuming and require significant solvent volumes.Water, Soil Extracts, Biological Fluids
Solid-Phase Microextraction (SPME) Analyte extraction and concentration onto a coated fiber.Solventless, simple, sensitive, combines extraction and pre-concentration.[6][8]Fiber fragility and limited lifetime, potential for sample carryover.[7][9]Water, Air
Liquid-Liquid Extraction (LLE) Analyte partitioning between two immiscible liquid phases.Simple, well-established.Requires large volumes of organic solvents, can be labor-intensive, and prone to emulsion formation.[7]Water, Biological Fluids
QuEChERS Salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.Fast, easy, low solvent usage, high throughput.[10][11]Primarily developed for pesticides in food; may require optimization for other analytes and matrices.[12][13]Soil, Food Products

Quantitative Performance Data

The following table summarizes the quantitative performance data for various sample preparation techniques used in the analysis of nitroaromatic compounds, including 1,3-DNB.

TechniqueAnalyte(s)MatrixAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
SPME NitroaromaticsWaterGC-ECNI-MSNot Specified0.02-38 ng/LNot Specified[14][15]
SPE NitroaromaticsWaterGC-ECNI-MSNot Specified6-184 ng/LNot Specified[14][15]
HRGC-ECD 1,3-DNB and metabolitesBlood and UrineHRGC-ECD110%10 ppbNot Specified[5]
Single-Drop Microextraction (SDME) Nitro compoundsWaterGC-ECDNot Specified0.01-0.09 µg/L (Deionized Water)Not Specified[16]
QuEChERS Pesticides (including some nitrogen-containing compounds)SoilLC-MS/MS & GC-MS/MS75-95%0.024-6.25 ng/g<50 ng/g[12][13]

Experimental Protocols and Workflows

Solid-Phase Extraction (SPE) for Water Samples

This protocol is designed for the extraction and pre-concentration of 1,3-DNB from aqueous samples.[17]

Materials:

  • SPE cartridges (e.g., C18, Strata™ X)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water

  • Sample collection bottles

  • Nitrogen evaporator

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the sorbent bed. Do not allow the cartridge to dry out.

  • Sample Loading: Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge by applying a vacuum for 10-20 minutes or by passing nitrogen gas through it.

  • Elution: Elute the retained 1,3-DNB with a small volume (e.g., 2 x 2 mL) of an appropriate organic solvent (e.g., acetonitrile or ethyl acetate) into a collection tube.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Workflow Diagram:

SPE_Workflow A Condition SPE Cartridge (Methanol, Water) B Load Water Sample A->B C Wash Cartridge (Deionized Water) B->C D Dry Cartridge (Vacuum or Nitrogen) C->D E Elute Analyte (Organic Solvent) D->E F Concentrate Eluate E->F G Analysis (HPLC/GC) F->G

Caption: Solid-Phase Extraction (SPE) workflow for 1,3-DNB in water.

Solid-Phase Microextraction (SPME) for Water Samples

SPME is a solvent-free technique ideal for the extraction of volatile and semi-volatile organic compounds from water.[6][9]

Materials:

  • SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS)

  • SPME holder

  • Heating and stirring plate

  • Sample vials with septa

  • GC with a suitable detector (e.g., ECD or MS)

Protocol:

  • Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injection port.

  • Sample Preparation: Place a known volume of the water sample (e.g., 10 mL) into a sample vial. Add a small magnetic stir bar.

  • Extraction: Immerse the SPME fiber into the sample. The extraction can be performed via direct immersion or by exposing the fiber to the headspace above the sample. Stir the sample at a constant rate for a defined period (e.g., 30 minutes) at a specific temperature to allow the analytes to partition onto the fiber coating.

  • Desorption: After extraction, retract the fiber into the needle and withdraw it from the sample. Immediately insert the fiber into the heated injection port of the GC, where the trapped analytes are thermally desorbed onto the analytical column.

Workflow Diagram:

SPME_Workflow A Condition SPME Fiber C Expose Fiber to Sample (Direct Immersion or Headspace) A->C B Place Sample in Vial B->C D Analyte Adsorption C->D E Retract Fiber D->E F Thermal Desorption in GC Inlet E->F G GC Analysis F->G

Caption: Solid-Phase Microextraction (SPME) workflow.

QuEChERS for Soil Samples

This protocol is adapted from the QuEChERS methodology commonly used for pesticide residue analysis in soil and is suitable for 1,3-DNB.[10][11][18]

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents

  • Centrifuge

  • Vortex mixer

Protocol:

  • Sample Hydration: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add a specific amount of water to achieve a consistent moisture content and allow it to hydrate.[18]

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing PSA and C18. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at high speed for 2 minutes.

  • Analysis: Collect the supernatant and inject it into the analytical instrument (LC-MS/MS or GC-MS).

Workflow Diagram:

QuEChERS_Workflow A Weigh Soil Sample B Add Acetonitrile A->B C Shake Vigorously B->C D Add QuEChERS Salts C->D E Shake and Centrifuge D->E F Transfer Supernatant to d-SPE Tube E->F G Vortex and Centrifuge F->G H Collect Supernatant for Analysis G->H

Caption: QuEChERS workflow for 1,3-DNB analysis in soil.

Analysis in Biological Samples

The determination of 1,3-DNB and its metabolites in biological samples like blood and urine is essential for toxicological assessment.[1][5] Analytical methods for these matrices often involve LLE or SPE for sample cleanup and concentration.

A common approach for biological samples involves:

  • Sample Pre-treatment: This may include hydrolysis to release conjugated metabolites.

  • Extraction: Liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction using a polymeric or C18 sorbent.

  • Concentration and Analysis: The extract is then concentrated and analyzed, typically by GC-MS or LC-MS, to achieve the required sensitivity.

High-resolution gas chromatography with electron capture detection (HRGC-ECD) has been used for the quantitative analysis of 1,3-DNB and its metabolites in blood and urine.[5]

Conclusion

The selection of an appropriate sample preparation technique is paramount for the reliable analysis of 1,3-dinitrobenzene. For aqueous samples, SPME offers a sensitive and solvent-minimized approach, while SPE provides high recovery and is amenable to automation. For solid samples like soil, the QuEChERS method presents a rapid and efficient extraction and cleanup procedure. The protocols and data presented herein provide a comprehensive guide for researchers to develop and validate methods for the determination of 1,3-DNB in various environmental and biological matrices.

References

Application Notes and Protocols for the Use of 1,3-Dinitrobenzene-¹⁵N₂ in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dinitrobenzene (1,3-DNB) is a nitroaromatic compound with significant industrial applications, but it is also a known toxicant, primarily targeting the testes.[1][2] Understanding its metabolic fate is crucial for elucidating its mechanisms of toxicity and for risk assessment. The use of isotopically labeled compounds, such as 1,3-Dinitrobenzene-¹⁵N₂, offers a powerful tool for tracing the biotransformation of this molecule and identifying its metabolites in complex biological systems. The stable ¹⁵N isotope allows for the precise tracking of the nitrogen atoms from the nitro groups through various metabolic pathways using mass spectrometry-based techniques.

These application notes provide a comprehensive overview of the use of 1,3-Dinitrobenzene-¹⁵N₂ in metabolic studies, including detailed experimental protocols and data presentation guidelines.

Metabolic Pathways of 1,3-Dinitrobenzene

The primary metabolic pathway of 1,3-DNB involves the reduction of one of its nitro groups. This process is highly dependent on the oxygen content of the tissue, with anaerobic conditions favoring metabolism.[1] The key metabolic steps are:

  • Nitroreduction: One nitro group of 1,3-DNB is reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group, forming m-nitroaniline.[1]

  • Formation of Reactive Intermediates: The intermediates of nitroreduction, particularly nitrophenylhydroxylamine, are reactive and can form adducts with cellular macromolecules, such as proteins.[1]

  • Further Metabolism: Subsequent metabolism can lead to the formation of other products, including m-nitrophenol, m-aminophenol, and resorcinol.[2]

  • Cellular Localization: In the liver, this metabolism occurs in microsomes, cytosol, and mitochondria under anaerobic conditions, with microsomes showing the highest activity. Under aerobic conditions, metabolism is primarily microsomal. In the testes, the principal site of toxicity, metabolism is predominantly mitochondrial and occurs under anaerobic conditions.[1]

The metabolic activation of 1,3-DNB is intricately linked to its testicular toxicity, where reactive metabolites are thought to be the causative agents of cellular damage.[1][2]

Below is a diagram illustrating the primary metabolic pathway of 1,3-Dinitrobenzene.

metabolic_pathway DNB 1,3-Dinitrobenzene-¹⁵N₂ Nitroso m-Nitroso-¹⁵N-nitrobenzene-¹⁵N DNB->Nitroso Nitroreductases Hydroxylamine m-Nitrophenyl-¹⁵N-hydroxylamine-¹⁵N Nitroso->Hydroxylamine Nitroreductases Nitroaniline m-Nitro-¹⁵N-aniline-¹⁵N Hydroxylamine->Nitroaniline ProteinAdducts Protein Adducts Hydroxylamine->ProteinAdducts Covalent Binding

Primary metabolic pathway of 1,3-Dinitrobenzene-¹⁵N₂.

Experimental Protocols

The following protocols are adapted for the use of 1,3-Dinitrobenzene-¹⁵N₂ and are based on established methods for studying the metabolism of xenobiotics.

Protocol 1: In Vitro Metabolism of 1,3-Dinitrobenzene-¹⁵N₂ in Liver Subcellular Fractions

This protocol details the procedure for studying the metabolism of 1,3-Dinitrobenzene-¹⁵N₂ in isolated liver microsomes and mitochondria.

1. Materials and Reagents:

  • 1,3-Dinitrobenzene-¹⁵N₂

  • Male Sprague-Dawley rats (or other appropriate animal model)

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Differential centrifugation equipment

  • Incubation buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

  • NADPH regenerating system (for microsomal incubations) or NADH/NADPH (for mitochondrial incubations)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Water (HPLC grade)

2. Isolation of Liver Microsomes and Mitochondria:

  • Euthanize rats and perfuse the liver with ice-cold saline.

  • Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.

  • Homogenize the liver tissue using a Potter-Elvehjem homogenizer.

  • Perform differential centrifugation to isolate mitochondria and microsomes. A standard protocol involves centrifuging the homogenate at increasing speeds, with the mitochondrial pellet forming at a lower speed (e.g., 10,000 x g) and the microsomal pellet at a higher speed (e.g., 100,000 x g) from the resulting supernatant.

  • Resuspend the pellets in an appropriate buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

3. In Vitro Incubation:

  • In a microcentrifuge tube, combine the liver subcellular fraction (microsomes or mitochondria, at a final protein concentration of e.g., 1 mg/mL), incubation buffer, and the NADPH regenerating system (for microsomes) or NADH/NADPH (for mitochondria).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 1,3-Dinitrobenzene-¹⁵N₂ (e.g., to a final concentration of 100 µM).

  • For anaerobic conditions, purge the incubation tubes with nitrogen gas before sealing and incubation.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant for analysis.

4. Analysis of Metabolites:

  • Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • LC Conditions: Use a C18 reverse-phase column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • MS Conditions: Operate the mass spectrometer in a positive ion mode and use selected ion monitoring (SIM) or a full scan to detect the parent compound and its expected ¹⁵N-labeled metabolites. The mass shift due to the ¹⁵N labels will allow for their specific detection.

Below is a diagram illustrating the experimental workflow for in vitro metabolism studies.

experimental_workflow cluster_prep Sample Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis Liver Liver Tissue Homogenization Homogenization Liver->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Microsomes Centrifugation->Microsomes Mitochondria Mitochondria Centrifugation->Mitochondria Incubation Incubation with 1,3-Dinitrobenzene-¹⁵N₂ (37°C) Microsomes->Incubation Mitochondria->Incubation Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Protein_Removal Protein Precipitation & Centrifugation Quenching->Protein_Removal Supernatant Supernatant (for analysis) Protein_Removal->Supernatant LCMS LC-MS Analysis Supernatant->LCMS Data_Analysis Data Analysis & Metabolite Identification LCMS->Data_Analysis

Experimental workflow for in vitro metabolism of 1,3-Dinitrobenzene-¹⁵N₂.
Protocol 2: In Vivo Study of 1,3-Dinitrobenzene-¹⁵N₂ Metabolism and Testicular Toxicity

This protocol outlines an in vivo study in rats to investigate the metabolism of 1,3-Dinitrobenzene-¹⁵N₂ and its effects on testicular health.

1. Animals and Dosing:

  • Use adult male Sprague-Dawley rats.

  • House the animals in metabolic cages to allow for the separate collection of urine and feces.

  • Administer a single oral dose of 1,3-Dinitrobenzene-¹⁵N₂ (e.g., 25 mg/kg body weight) dissolved in a suitable vehicle (e.g., corn oil).

  • Include a control group receiving the vehicle only.

2. Sample Collection:

  • Collect urine and feces at regular intervals (e.g., 0-24h, 24-48h).

  • At the end of the study period (e.g., 48 hours post-dose), euthanize the animals and collect blood and testes.

3. Sample Preparation:

  • Urine: Centrifuge to remove debris and store at -80°C until analysis.

  • Feces: Homogenize in a suitable solvent (e.g., methanol) to extract the parent compound and metabolites. Centrifuge and collect the supernatant.

  • Blood: Collect blood into tubes containing an anticoagulant (e.g., heparin). Centrifuge to separate plasma. Precipitate proteins from plasma with a solvent like acetonitrile.

  • Testes: Weigh the testes. Homogenize a portion of the tissue for metabolite analysis as described for feces. Fix the remaining tissue in a suitable fixative (e.g., Bouin's solution) for histopathological examination.

4. Analysis:

  • Metabolite Profiling: Analyze the prepared samples (urine, fecal extract, plasma extract, and testis homogenate extract) by LC-MS as described in Protocol 1.

  • Histopathology: Process the fixed testicular tissue for paraffin embedding, sectioning, and staining (e.g., with Hematoxylin and Eosin). Examine the sections for signs of testicular damage, such as seminiferous tubule atrophy and loss of germ cells.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: In Vitro Metabolism of 1,3-Dinitrobenzene-¹⁵N₂ in Rat Liver Fractions

Subcellular FractionConditionHalf-life of 1,3-DNB-¹⁵N₂ (min)Rate of m-Nitro-¹⁵N-aniline-¹⁵N Formation (nmol/mg protein/min)
Microsomes AerobicData to be filledData to be filled
AnaerobicData to be filledData to be filled
Mitochondria AerobicData to be filledData to be filled
AnaerobicData to be filledData to be filled
Cytosol AnaerobicData to be filledData to be filled

Table 2: In Vivo Testicular Toxicity of 1,3-Dinitrobenzene-¹⁵N₂ in Rats (48 hours post-dose)

Treatment GroupDose (mg/kg)Body Weight (g)Testis Weight (g)Seminiferous Tubule Atrophy (Severity Score 0-4)
Control (Vehicle) 0Data to be filledData to be filledData to be filled
1,3-DNB-¹⁵N₂ 25Data to be filledData to be filledData to be filled
1,3-DNB-¹⁵N₂ 50Data to be filledData to be filledData to be filled

Table 3: Peak Blood Levels of 1,3-Dinitrobenzene-¹⁵N₂ and its Major Metabolite in Rats and Hamsters [3]

SpeciesDose (mg/kg, ip)Peak 1,3-DNB-¹⁵N₂ (nmol/ml)Peak m-Nitro-¹⁵N-aniline-¹⁵N (nmol/ml)
Rat 2599.5Data to be filled
Hamster 2546.3Data to be filled
Hamster 50Similar to rat at 25 mg/kgData to be filled

Conclusion

The use of 1,3-Dinitrobenzene-¹⁵N₂ provides a highly specific and sensitive method for studying the metabolic pathways of this toxicant. The protocols outlined above, in conjunction with advanced analytical techniques like LC-MS, will enable researchers to gain a deeper understanding of the biotransformation of 1,3-DNB and the molecular mechanisms underlying its toxicity. This knowledge is essential for the development of safer industrial chemicals and for the protection of human health.

References

Application Notes and Protocols: 1,3-Dinitrobenzene-¹⁵N₂ as a Tracer in Environmental Fate Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dinitrobenzene (1,3-DNB) is a synthetic organic compound used in the manufacturing of explosives, dyes, and industrial solvents.[1] Its presence in the environment, primarily due to effluents from ammunition plants, poses a significant concern due to its toxicity.[1] Understanding the environmental fate of 1,3-DNB—how it moves and transforms in soil, water, and sediments—is crucial for assessing its ecological risk and developing effective remediation strategies. The use of isotopically labeled compounds, such as 1,3-Dinitrobenzene-¹⁵N₂, provides a powerful tool for tracing the pathways of this contaminant without altering its chemical behavior. This document provides detailed application notes and protocols for utilizing 1,3-Dinitrobenzene-¹⁵N₂ in environmental fate studies.

Data Presentation

The following tables summarize hypothetical quantitative data from a typical environmental fate study using 1,3-Dinitrobenzene-¹⁵N₂. These tables are designed to provide a clear and structured format for presenting results, facilitating easy comparison across different experimental conditions.

Table 1: Degradation of 1,3-Dinitrobenzene-¹⁵N₂ in Soil Microcosms

Time (Days)Aerobic ConditionsAnaerobic Conditions
¹⁵N-1,3-DNB Remaining (%) ¹⁵N-1,3-DNB Remaining (%)
0100.0 ± 0.0100.0 ± 0.0
785.2 ± 2.165.7 ± 3.4
1468.9 ± 3.542.1 ± 2.8
2841.5 ± 4.218.9 ± 1.9
5615.3 ± 2.83.2 ± 0.8

Data are presented as mean ± standard deviation (n=3).

Table 2: Distribution of ¹⁵N in Different Environmental Compartments Following 1,3-Dinitrobenzene-¹⁵N₂ Application to a Soil-Water Mesocosm

Compartment¹⁵N Recovery (%) after 28 Days
Soil
Parent ¹⁵N-1,3-DNB25.4 ± 2.1
¹⁵N-Metabolites45.8 ± 3.5
¹⁵N Bound to Soil Organic Matter18.2 ± 1.9
Water
Dissolved ¹⁵N-1,3-DNB2.1 ± 0.4
Dissolved ¹⁵N-Metabolites5.5 ± 0.8
Volatilized <0.1
Total Recovery 97.0 ± 5.3

Data are presented as mean ± standard deviation (n=3) of the initially applied ¹⁵N.

Table 3: Identification and Quantification of ¹⁵N-labeled Metabolites in Soil under Anaerobic Conditions after 56 Days

MetaboliteChemical Formula¹⁵N Enrichment (atom %)Concentration (µg/kg soil)
3-Nitroaniline-¹⁵NC₆H₆N₂O₂98.5 ± 0.315.2 ± 1.8
1,3-Phenylenediamine-¹⁵N₂C₆H₈N₂97.9 ± 0.58.7 ± 1.1

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Detailed methodologies for key experiments utilizing 1,3-Dinitrobenzene-¹⁵N₂ as a tracer are provided below.

Protocol 1: Aerobic and Anaerobic Soil Degradation Study

Objective: To determine the rate of degradation and identify the transformation products of 1,3-Dinitrobenzene-¹⁵N₂ in soil under aerobic and anaerobic conditions.

Materials:

  • Test soil, characterized (e.g., texture, pH, organic matter content, microbial biomass).

  • 1,3-Dinitrobenzene-¹⁵N₂ (≥98% isotopic purity).

  • Acetone (HPLC grade).

  • Deionized water, sterile.

  • Incubation vessels (e.g., 250 mL glass flasks with appropriate closures for aerobic and anaerobic conditions).

  • Syringes and needles.

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Soil Preparation: Sieve fresh soil (<2 mm) and adjust the moisture content to 60% of water-holding capacity. Pre-incubate the soil for 7 days in the dark at 25°C to stabilize microbial activity.

  • Spiking: Prepare a stock solution of 1,3-Dinitrobenzene-¹⁵N₂ in acetone. Add the stock solution to soil samples to achieve a final concentration of 10 mg/kg. Allow the acetone to evaporate completely in a fume hood.

  • Incubation:

    • Aerobic: Place 50 g (dry weight equivalent) of spiked soil into each flask. Cover the flasks with gas-permeable stoppers to allow air exchange while minimizing moisture loss.

    • Anaerobic: Place 50 g (dry weight equivalent) of spiked soil into each flask. Add deionized water to create a slurry. Purge the headspace of each flask with N₂ gas for 5 minutes and seal with an airtight septum.

  • Sampling: At designated time points (e.g., 0, 7, 14, 28, and 56 days), destructively sample triplicate flasks from both aerobic and anaerobic sets.

  • Extraction:

    • Extract each 50 g soil sample with 100 mL of acetone by shaking for 2 hours.

    • Centrifuge the samples and collect the supernatant.

    • Repeat the extraction twice more and combine the supernatants.

    • Concentrate the combined extract to 1 mL under a gentle stream of nitrogen.

  • Analysis:

    • Analyze the extracts using GC-MS to quantify the remaining 1,3-Dinitrobenzene-¹⁵N₂ and identify ¹⁵N-labeled metabolites.

    • Use an appropriate internal standard for quantification.

    • The mass spectrometer will detect the mass shift due to the ¹⁵N label, allowing for differentiation from any background unlabeled compounds.

Protocol 2: Soil-Water Mesocosm Study

Objective: To investigate the distribution and transformation of 1,3-Dinitrobenzene-¹⁵N₂ in a simulated soil-water environment.

Materials:

  • Glass mesocosm tanks (e.g., 10 L).

  • Test soil and water (e.g., from a relevant field site).

  • 1,3-Dinitrobenzene-¹⁵N₂.

  • Solid-phase extraction (SPE) cartridges.

  • Liquid scintillation counter (if using a ¹⁴C co-tracer for mass balance).

  • GC-MS.

Procedure:

  • Mesocosm Setup: Add a 5 cm layer of soil to the bottom of each mesocosm tank. Gently add 5 L of water, minimizing soil disturbance. Allow the system to equilibrate for one week.

  • Application: Apply a solution of 1,3-Dinitrobenzene-¹⁵N₂ to the water surface of each mesocosm to achieve a final concentration of 1 mg/L.

  • Sampling: At specified intervals, collect water and soil core samples.

    • Water Samples: Collect 100 mL of water from the center of the mesocosm.

    • Soil Samples: Collect soil cores (2 cm diameter) from different locations within the mesocosm.

  • Sample Preparation:

    • Water: Filter the water samples (0.45 µm). Extract the filtrate using SPE cartridges. Elute the analytes from the cartridges with acetone.

    • Soil: Section the soil cores into depths (e.g., 0-2 cm, 2-5 cm). Extract each section as described in Protocol 1.

  • Analysis:

    • Analyze the water and soil extracts by GC-MS to determine the concentrations of 1,3-Dinitrobenzene-¹⁵N₂ and its ¹⁵N-labeled metabolites.

    • To determine the amount of ¹⁵N bound to soil organic matter, the extracted soil can be combusted and the resulting N₂ gas analyzed by isotope ratio mass spectrometry (IRMS).

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows.

aerobic_degradation_pathway DNB 1,3-Dinitrobenzene-¹⁵N₂ Nitroaniline 3-Nitroaniline-¹⁵N DNB->Nitroaniline Nitroreductase Nitrophenol 3-Nitrophenol-¹⁵N DNB->Nitrophenol Dioxygenase Aminophenol 3-Aminophenol-¹⁵N Nitroaniline->Aminophenol Nitroreductase Nitrophenol->Aminophenol Reduction RingCleavage Ring Cleavage Products (e.g., Fumaric Acid) Aminophenol->RingCleavage Hydrolysis CO2 ¹⁵N-Mineralization (¹⁵NO₃⁻, ¹⁵NH₄⁺) RingCleavage->CO2

Caption: Aerobic degradation pathway of 1,3-Dinitrobenzene-¹⁵N₂.

anaerobic_degradation_pathway DNB 1,3-Dinitrobenzene-¹⁵N₂ Nitrosoaniline 3-Nitroso-nitrobenzene-¹⁵N₂ DNB->Nitrosoaniline Stepwise Reduction Hydroxylaminonitrobenzene 3-Hydroxylamino-nitrobenzene-¹⁵N₂ Nitrosoaniline->Hydroxylaminonitrobenzene Nitroaniline 3-Nitroaniline-¹⁵N Hydroxylaminonitrobenzene->Nitroaniline Phenylenediamine 1,3-Phenylenediamine-¹⁵N₂ Nitroaniline->Phenylenediamine Further Reduction

Caption: Anaerobic degradation pathway of 1,3-Dinitrobenzene-¹⁵N₂.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis SoilPrep Soil/Water Sample Collection Spiking Spiking with 1,3-Dinitrobenzene-¹⁵N₂ SoilPrep->Spiking Incubation Incubation (Aerobic/Anaerobic) Spiking->Incubation Extraction Solvent Extraction Incubation->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Solvent Evaporation Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification of ¹⁵N-Parent and Metabolites GCMS->Quantification Data Data Interpretation Quantification->Data

Caption: General experimental workflow for a ¹⁵N tracer study.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the quantification of 1,3-dinitrobenzene, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my 1,3-dinitrobenzene analysis?

A1: A matrix effect is the alteration of an analytical assay's response due to the influence of other components in the sample matrix, excluding the analyte itself (1,3-dinitrobenzene).[1] These effects can manifest as either a suppression or enhancement of the analyte's signal, leading to inaccurate quantification.[1] In techniques like liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds from the matrix can interfere with the ionization of 1,3-dinitrobenzene, affecting the accuracy, reproducibility, and sensitivity of the analysis.[2]

Q2: I am observing poor accuracy and precision in my 1,3-dinitrobenzene quantification. Could matrix effects be the cause?

A2: Yes, poor accuracy and precision are common indicators of uncompensated matrix effects.[3] When matrix components interfere with the analytical signal, it can lead to either underestimation or overestimation of the 1,3-dinitrobenzene concentration.[1] This interference can vary between samples, resulting in high variability and poor precision.

Q3: What are the most common strategies to overcome matrix effects in 1,3-dinitrobenzene quantification?

A3: The most effective strategies to mitigate matrix effects can be broadly categorized into three areas:

  • Sample Preparation: Techniques aimed at removing interfering components from the sample matrix before analysis. Common methods include sample dilution, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][5]

  • Calibration Strategies: Methods designed to compensate for matrix effects during data analysis. These include the use of matrix-matched calibration standards, the standard addition method, and the use of internal standards, particularly stable isotope-labeled internal standards (SIL-IS).[5][6][7]

  • Analytical Method Optimization: Adjustments to the chromatographic and mass spectrometric conditions to separate the analyte from interfering matrix components.[8]

Troubleshooting Guides

Issue 1: Inconsistent results and low signal intensity for 1,3-dinitrobenzene in complex matrices (e.g., soil, plasma).

This issue is often a direct consequence of significant matrix effects, particularly ion suppression in LC-MS analysis.

Troubleshooting Workflow:

start Start: Inconsistent Results/ Low Signal Intensity sample_prep Step 1: Enhance Sample Preparation start->sample_prep dilution 1a. Sample Dilution sample_prep->dilution Simple approach lle 1b. Liquid-Liquid Extraction (LLE) sample_prep->lle For cleaner extracts spe 1c. Solid-Phase Extraction (SPE) sample_prep->spe For complex matrices calibration Step 2: Optimize Calibration Strategy dilution->calibration lle->calibration spe->calibration matrix_matched 2a. Matrix-Matched Calibration calibration->matrix_matched std_addition 2b. Standard Addition calibration->std_addition sil_is 2c. Stable Isotope-Labeled Internal Standard (SIL-IS) calibration->sil_is optimization Step 3: Optimize Analytical Method matrix_matched->optimization std_addition->optimization sil_is->optimization lc_gradient Modify LC Gradient optimization->lc_gradient end End: Improved Accuracy and Precision lc_gradient->end

Caption: Troubleshooting workflow for inconsistent results in 1,3-dinitrobenzene analysis.

Detailed Solutions:

  • Solution 1.1: Implement a more rigorous sample preparation technique.

    • Sample Dilution: This is the simplest approach to reduce the concentration of interfering matrix components.[5] However, be mindful that over-dilution can decrease the analyte concentration below the limit of quantification.

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate 1,3-dinitrobenzene from many interfering substances based on its solubility in immiscible solvents.[4]

    • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup by retaining the analyte on a solid sorbent while matrix components are washed away, or vice-versa.[4][9]

  • Solution 1.2: Employ a robust calibration strategy.

    • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is representative of the samples being analyzed.[6] This helps to ensure that the standards and samples experience similar matrix effects.

    • Standard Addition: In this method, known amounts of a 1,3-dinitrobenzene standard are added to the sample itself. This allows for direct compensation of matrix effects within each sample but is more time-consuming.[3][5]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[7] A SIL-IS for 1,3-dinitrobenzene will have nearly identical chemical and physical properties and will co-elute, experiencing the same degree of ion suppression or enhancement as the analyte.

Illustrative Data: Comparison of Sample Preparation and Calibration Methods

MethodSample MatrixAverage Recovery (%)Relative Standard Deviation (RSD, %)
Dilution (10x)Soil Extract6518
Liquid-Liquid ExtractionSoil Extract859
Solid-Phase ExtractionSoil Extract954
Matrix-Matched CalibrationPlasma983
Standard AdditionPlasma1012
SIL-Internal StandardPlasma99.5<2
Issue 2: How to select and implement the appropriate sample cleanup technique?

Choosing the right sample preparation method is crucial for minimizing matrix effects.

Decision Logic for Sample Preparation:

Caption: Decision tree for selecting a sample preparation method.

Experimental Protocols:

  • Protocol 2.1: Generic Liquid-Liquid Extraction (LLE) Protocol for 1,3-Dinitrobenzene

    • To 1 mL of aqueous sample (e.g., water sample, plasma extract), add 2 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for analysis.

  • Protocol 2.2: Generic Solid-Phase Extraction (SPE) Protocol for 1,3-Dinitrobenzene

    • Conditioning: Pass 1-2 column volumes of an appropriate organic solvent (e.g., methanol) through the SPE cartridge (e.g., C18), followed by 1-2 column volumes of water. Do not allow the sorbent to go dry.

    • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

    • Washing: Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

    • Elution: Elute the 1,3-dinitrobenzene from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile, ethyl acetate).

    • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.

Issue 3: How to prepare and use matrix-matched calibration standards?

Matrix-matched calibration is a powerful technique to compensate for matrix effects when a blank matrix is available.[6]

Workflow for Preparing Matrix-Matched Standards:

start Start: Obtain Blank Matrix extract_blank Extract Blank Matrix using the same sample prep method start->extract_blank prep_stock Prepare 1,3-Dinitrobenzene Stock Solutions spike_standards Spike aliquots of the blank matrix extract with stock solutions at different concentrations prep_stock->spike_standards extract_blank->spike_standards build_curve Analyze spiked samples and construct the calibration curve spike_standards->build_curve end End: Quantify unknown samples using the matrix-matched curve build_curve->end

Caption: Workflow for preparing matrix-matched calibration standards.

Experimental Protocol:

  • Protocol 3.1: Preparation of Matrix-Matched Calibration Curve

    • Obtain a representative blank matrix sample that is free of 1,3-dinitrobenzene.

    • Prepare a series of standard stock solutions of 1,3-dinitrobenzene in a suitable solvent (e.g., acetonitrile) at various concentrations.

    • Process the blank matrix using the exact same sample preparation protocol as for the unknown samples.

    • Aliquot the resulting blank matrix extract.

    • Spike each aliquot of the blank matrix extract with a different concentration of the 1,3-dinitrobenzene stock solution to create a series of calibration standards.[10]

    • Analyze these matrix-matched standards using your analytical method and construct a calibration curve by plotting the instrument response against the concentration.

    • Quantify the 1,3-dinitrobenzene in your unknown samples by comparing their response to this calibration curve.

Illustrative Data: Comparison of Solvent-Based vs. Matrix-Matched Calibration

Analyte Concentration (ng/mL)Response (Solvent)Response (Matrix-Matched)Calculated Concentration in Matrix using Solvent Curve (ng/mL)% Error
110,5007,8000.74-26%
552,30039,1003.72-25.6%
10104,80078,5007.49-25.1%
50524,500392,00037.37-25.2%
1001,051,000786,00074.79-25.2%

References

Technical Support Center: Analysis of 1,3-Dinitrobenzene-15N2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Dinitrobenzene-15N2.

Frequently Asked Questions (FAQs) & Troubleshooting

Mass Spectrometry & Detection

Q1: What is the expected molecular ion for this compound in mass spectrometry?

A1: The molecular weight of unlabeled 1,3-Dinitrobenzene (C₆H₄N₂O₄) is approximately 168.11 g/mol . With the incorporation of two ¹⁵N atoms in place of the more common ¹⁴N, the mass will increase by two atomic mass units. Therefore, you should expect the molecular ion (M⁺˙) for 1,3-Dinitrobenzene-¹⁵N₂ to appear at a mass-to-charge ratio (m/z) of 170.

Q2: I am not seeing a clear molecular ion at m/z 170. What are the common fragmentation patterns for dinitrobenzene compounds?

A2: Nitroaromatic compounds are known to undergo fragmentation in techniques like Electron Ionization Mass Spectrometry (EI-MS). Common neutral losses include the loss of NO (30 amu) and NO₂ (46 amu). For 1,3-Dinitrobenzene-¹⁵N₂, you should look for the following fragment ions:

Ion DescriptionExpected m/z
[M-¹⁵NO]⁺140
[M-¹⁵NO₂]⁺124
[M-H-¹⁵NO₂]⁺123
[C₆H₄]⁺76

Q3: My baseline is noisy and I'm seeing unexpected peaks. What could be the cause?

A3: A noisy baseline or unexpected peaks can arise from several sources:

  • Contamination: The gas chromatography (GC) system, including the injector liner, septum, and column, can accumulate contaminants. It is also possible for the mass spectrometer's ion source to be contaminated.

  • Leaks: Air leaks in the GC-MS system can lead to a high background signal, particularly at m/z 18 (water), 28 (nitrogen), and 32 (oxygen).

  • Incomplete Labeling: The 1,3-Dinitrobenzene-¹⁵N₂ standard may not be 100% isotopically pure. This can result in a small peak at m/z 168, corresponding to the unlabeled compound. The isotopic purity of the standard should be verified.

Chromatographic Separation

Q4: I am having trouble separating 1,3-Dinitrobenzene from its isomers (1,2- and 1,4-Dinitrobenzene). How can I improve the separation?

A4: The three isomers of dinitrobenzene can be challenging to separate due to their similar chemical properties. Here are some suggestions to improve chromatographic resolution:

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point. For better separation, consider a more polar stationary phase.

  • Temperature Program: A slow oven temperature ramp rate will generally improve the separation of closely eluting isomers. You may need to optimize the initial temperature, ramp rate, and final temperature.

  • Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimized for your column dimensions to achieve the best efficiency.

Q5: My peak shapes are poor (e.g., tailing or fronting). What should I investigate?

A5: Poor peak shape is a common issue in GC analysis.

  • Tailing Peaks: This is often caused by active sites in the GC system. Consider replacing the injector liner and trimming the front end of the column. Silanizing the liner can also help to deactivate it.

  • Fronting Peaks: This can be an indication of column overload. Try injecting a smaller sample volume or a more dilute sample.

  • Split Peaks: This may indicate a problem with the injection technique or improper column installation.

Sample Matrix Interferences

Q6: I am analyzing this compound in a complex matrix (e.g., soil extract, plasma) and my results are inconsistent. What could be the problem?

A6: Complex sample matrices can introduce interferences that affect the accuracy and precision of your analysis. This is known as the "matrix effect," which can either suppress or enhance the analyte signal.[1][2][3]

  • Ion Suppression/Enhancement: Co-eluting compounds from the matrix can interfere with the ionization of your target analyte in the mass spectrometer source.[1]

  • Mitigation Strategies:

    • Sample Preparation: Use a robust sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Dilution: Diluting the sample can reduce the concentration of interfering compounds.

    • Isotope Dilution: The use of a stable isotope-labeled internal standard, like 1,3-Dinitrobenzene-¹⁵N₂, is a highly effective way to compensate for matrix effects, as the standard and the analyte will be affected similarly.[4]

Experimental Protocols

Representative GC-MS Method for Dinitrobenzene Isomer Separation

This protocol is a starting point for method development and may require optimization for your specific instrument and application.

ParameterSetting
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-200) or Selected Ion Monitoring (SIM)
SIM Ions m/z 170, 140, 124 for 1,3-Dinitrobenzene-¹⁵N₂m/z 168, 138, 122 for unlabeled Dinitrobenzene

Visualized Workflows and Relationships

Troubleshooting Workflow for this compound Analysis start Analysis Issue (e.g., no peak, wrong m/z, poor peak shape) check_ms Check Mass Spectrometer start->check_ms Mass Spec Issues check_gc Check Gas Chromatograph start->check_gc Chromatography Issues check_sample Check Sample & Standard start->check_sample Sample/Standard Issues ms_tune Verify MS Tune & Calibration check_ms->ms_tune gc_leaks Check for Leaks check_gc->gc_leaks sample_prep Review Sample Preparation check_sample->sample_prep ms_ions Confirm Expected m/z (170, 140, 124) ms_tune->ms_ions Tune OK ms_source Clean Ion Source ms_ions->ms_source Ions Incorrect/Weak solution Problem Resolved ms_ions->solution Ions Correct ms_source->solution gc_consumables Inspect/Replace Liner & Septum gc_leaks->gc_consumables No Leaks Found gc_leaks->solution Leak Fixed gc_column Trim/Replace Column gc_consumables->gc_column Consumables OK gc_consumables->solution Consumables Replaced gc_method Optimize GC Method (Temp Program, Flow) gc_column->gc_method Column OK gc_column->solution Column Replaced gc_method->solution standard_integrity Verify Standard Integrity (Purity, Concentration) sample_prep->standard_integrity Prep OK sample_prep->solution Prep Issue Found matrix_effects Investigate Matrix Effects standard_integrity->matrix_effects Standard OK standard_integrity->solution Standard Issue Found matrix_effects->solution

Caption: A logical troubleshooting workflow for common issues in this compound analysis.

Potential Interferences in this compound Analysis analyte This compound (m/z 170) isobaric Isobaric Interference (Same Nominal Mass) isobaric->analyte Affects MS Detection isobaric_source1 Unlabeled Analogs with Adducts (e.g., M+2 of another compound) isobaric->isobaric_source1 isobaric_source2 Fragment of a Larger Molecule isobaric->isobaric_source2 chromatographic Chromatographic Interference (Co-elution) chromatographic->analyte Affects GC Separation chrom_source1 1,2-Dinitrobenzene chromatographic->chrom_source1 chrom_source2 1,4-Dinitrobenzene chromatographic->chrom_source2 chrom_source3 Metabolites (e.g., Nitrophenols) chromatographic->chrom_source3 matrix Matrix Effects (Ion Suppression/Enhancement) matrix->analyte Affects Ionization matrix_source1 Endogenous Compounds (e.g., lipids, salts) matrix->matrix_source1 matrix_source2 Sample Prep Reagents matrix->matrix_source2

References

Calibration curve linearity for 1,3-dinitrobenzene analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and linear calibration curves for the analysis of 1,3-dinitrobenzene.

Frequently Asked Questions (FAQs)

What is the recommended analytical method for 1,3-dinitrobenzene analysis?

The U.S. Environmental Protection Agency (EPA) Method 8330B is a widely accepted method for the analysis of explosives, including 1,3-dinitrobenzene, in water, soil, and sediment samples.[1][2] This method utilizes high-performance liquid chromatography (HPLC) with a UV detector.[1][2]

What is an acceptable R² value for a 1,3-dinitrobenzene calibration curve?

For HPLC methods, a coefficient of determination (R²) value greater than 0.99 is generally considered acceptable and indicates good linearity.[3] However, the specific requirements may vary depending on the laboratory's standard operating procedures and the regulatory guidelines being followed.

How many calibration standards should be used?

According to EPA Method 8330B, a minimum of five concentration levels should be used to prepare the calibration curve.[1][4] These standards should bracket the expected concentration range of the samples being analyzed.

How should calibration standards for 1,3-dinitrobenzene be prepared and stored?

Stock standard solutions can be purchased from commercial vendors.[1] Intermediate and working standards should be prepared by diluting the stock solution with an appropriate solvent, such as acetonitrile or a mixture of acetonitrile and water.[4][5] To ensure stability, standard solutions should be stored in the dark and refrigerated.[1] It is recommended to prepare fresh working standards on the day of calibration.[1]

Troubleshooting Guide: Calibration Curve Linearity

Poor linearity in the calibration curve for 1,3-dinitrobenzene can lead to inaccurate quantification. The following guide addresses common issues and provides step-by-step solutions.

ProblemPotential CauseTroubleshooting Steps
Non-linear curve at high concentrations (tailing off) Detector Saturation: The UV detector's response is no longer proportional to the concentration of 1,3-dinitrobenzene. This can occur when working at wavelengths where the analyte has very high absorbance.1. Dilute high-concentration standards: Prepare additional standards at lower concentrations to extend the linear range. 2. Adjust the detection wavelength: If possible, select a wavelength where 1,3-dinitrobenzene has a lower molar absorptivity to avoid saturation. 3. Reduce injection volume: A smaller injection volume will introduce less analyte into the detector.
Non-linear curve at low concentrations (tailing towards the origin) Analyte Adsorption: Active sites in the HPLC system (e.g., column, tubing, injector) can adsorb the analyte at low concentrations, leading to a non-proportional response.1. Condition the column: Flush the column with the mobile phase for an extended period to passivate active sites. 2. Use a guard column: A guard column can help to trap contaminants and protect the analytical column. 3. Check for system contamination: Ensure all components of the HPLC system are clean and free from residues that could cause adsorption.
Inconsistent or scattered data points Standard Preparation Errors: Inaccurate dilutions or instability of the standard solutions can lead to variability in the calibration curve.1. Verify standard preparation: Double-check all calculations and volumetric measurements during the preparation of standards. 2. Prepare fresh standards: 1,3-Dinitrobenzene standards can degrade over time. Prepare fresh working standards daily.[1] 3. Ensure complete dissolution: Make sure the 1,3-dinitrobenzene is fully dissolved in the solvent before making further dilutions.
HPLC System Issues: Problems with the pump, injector, or detector can cause inconsistent results.1. Check for leaks: Inspect all fittings and connections for any signs of leakage. 2. Purge the pump: Ensure there are no air bubbles in the pump or solvent lines. 3. Verify injector precision: Perform multiple injections of the same standard to check for reproducibility.

Experimental Protocol: Generating a Calibration Curve for 1,3-Dinitrobenzene

This protocol is based on the principles of EPA Method 8330B for HPLC-UV analysis.

1. Preparation of Stock and Working Standards:

  • Stock Standard (1000 µg/mL): Purchase a certified 1,3-dinitrobenzene stock standard or accurately weigh approximately 10 mg of pure 1,3-dinitrobenzene, dissolve it in 10 mL of acetonitrile in a volumetric flask, and mix thoroughly.

  • Intermediate Standard (10 µg/mL): Dilute 100 µL of the 1000 µg/mL stock standard to 10 mL with acetonitrile.

  • Working Standards: Prepare a series of at least five working standards by serially diluting the intermediate standard with a mixture of acetonitrile and water (e.g., 50:50 v/v) to achieve the desired concentration range. A typical range might be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

2. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase is a mixture of methanol and water or acetonitrile and water.[1] The exact composition may need to be optimized for your specific column and system.

  • Flow Rate: A flow rate of 1.0-1.5 mL/min is common.

  • Injection Volume: A typical injection volume is 10-20 µL.

  • Detection Wavelength: The UV detector should be set to a wavelength where 1,3-dinitrobenzene has significant absorbance, for example, 254 nm.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure there are no interfering peaks.

    • Inject each of the working standards in order of increasing concentration.

    • Record the peak area for 1,3-dinitrobenzene in each chromatogram.

3. Data Analysis:

  • Create a calibration curve by plotting the peak area (y-axis) against the concentration of the standards (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • The R² value should be > 0.99 for the curve to be considered linear.

Quantitative Data Presentation

The following table provides an example of calibration data for 1,3-dinitrobenzene analysis.

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,234
0.576,170
1.0151,980
5.0758,500
10.01,525,000

Linear Regression Results:

ParameterValue
Slope (m)152,300
Intercept (c)-500
0.9999

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting calibration curve linearity issues.

Calibration_Troubleshooting start Poor Calibration Curve Linearity (R² < 0.99) check_high_conc Is non-linearity at high concentrations? start->check_high_conc high_conc_solutions Dilute high concentration standards Adjust detection wavelength Reduce injection volume check_high_conc->high_conc_solutions Yes check_low_conc Is non-linearity at low concentrations? check_high_conc->check_low_conc No end_good Linear Calibration Curve Achieved (R² > 0.99) high_conc_solutions->end_good low_conc_solutions Condition the column Use a guard column Check for system contamination check_low_conc->low_conc_solutions Yes check_scattered Are data points scattered? check_low_conc->check_scattered No low_conc_solutions->end_good scattered_solutions Verify standard preparation Prepare fresh standards Check for HPLC system issues (leaks, bubbles) check_scattered->scattered_solutions Yes end_bad Problem Persists Consult Instrument Manual or Manufacturer check_scattered->end_bad No scattered_solutions->end_good

Caption: Troubleshooting workflow for calibration curve linearity.

References

Ensuring isotopic stability of 1,3-Dinitrobenzene-15N2 during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the isotopic stability of 1,3-Dinitrobenzene-15N2 during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isotopic instability in this compound during analysis?

The primary threat to the isotopic stability of this compound is the chemical reduction of the two nitro groups (-¹⁵NO₂). Since the stable isotopes are the nitrogen atoms within these groups, any chemical reaction that alters or removes these groups will lead to a loss of the isotopic label. The reduction of nitroaromatic compounds can proceed through various intermediates to ultimately form amines (-NH₂).

Q2: Can isotopic exchange occur, where the ¹⁵N atoms are replaced by ¹⁴N from the surrounding environment?

Under typical analytical conditions for mass spectrometry (e.g., GC-MS, LC-MS), isotopic exchange of the nitrogen atoms in the nitro groups of this compound with atmospheric or solvent-derived ¹⁴N is highly unlikely. The nitrogen atoms in the nitro group are covalently bonded to the benzene ring and are not readily exchangeable. Isotopic exchange of nitrogen in nitro compounds would require specific and harsh chemical conditions not typically encountered during routine analysis.

Q3: What are the ideal storage conditions to maintain the isotopic and chemical integrity of this compound?

To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed container to protect it from moisture and light. Storage at room temperature is generally acceptable, but for extended periods, refrigeration (2-8°C) is recommended. When preparing solutions, use high-purity solvents and store them in sealed vials, protected from light, and at reduced temperatures to minimize solvent evaporation and potential degradation.

Q4: During sample preparation, what steps should I take to prevent degradation and loss of the ¹⁵N label?

To prevent the reduction of the nitro groups during sample preparation, it is crucial to avoid strongly acidic or basic conditions, as well as the presence of reducing agents.

  • pH: Maintain the sample and solvent pH within a neutral range (pH 6-8).

  • Reducing Agents: Avoid contact with metals (especially iron), strong reducing agents (e.g., sodium borohydride, dithionite), and even milder reducing agents if heat is applied.

  • Light Exposure: Protect samples from direct sunlight or strong artificial light, as photochemical degradation can occur, particularly in the presence of certain solvents.

  • Temperature: Keep sample preparation steps at room temperature or below whenever possible. Avoid excessive heating.

Q5: Which analytical techniques are recommended for the analysis of this compound to ensure isotopic stability?

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are both suitable techniques. The key is to use methods that do not induce chemical reactions that would compromise the nitro groups.

  • GC-MS: Use a standard non-polar or medium-polarity column. Ensure the injection port temperature is not excessively high to prevent thermal degradation. Electron ionization (EI) is a common and suitable technique.

  • HPLC-MS: Reversed-phase chromatography with a C18 column is effective. The mobile phase should be neutral or mildly acidic (e.g., with formic acid as an additive) and should not contain any components that could act as reducing agents. Electrospray ionization (ESI) in negative mode is often effective for nitroaromatic compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of ¹⁵N signal or appearance of unlabeled 1,3-dinitrobenzene (m/z 168) in MS analysis. Reduction of Nitro Groups: The ¹⁵N-labeled nitro groups have been reduced to amino groups or other intermediates, leading to a mass shift. This can be caused by reactive surfaces in the analytical instrument or the presence of reducing agents in the sample or mobile phase.1. Check for Active Sites: Deactivate the GC inlet liner and glass wool with silylation reagent. 2. Solvent Purity: Use high-purity, fresh solvents for sample preparation and HPLC mobile phase. 3. Mobile Phase: If using HPLC, remove any potentially reductive additives. Ensure the pH is appropriate. 4. Sample Matrix: If analyzing complex matrices, consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering and potentially reactive substances.
Poor peak shape or low response in GC-MS analysis. Thermal Degradation: The compound may be degrading in the high-temperature environment of the GC inlet.1. Lower Inlet Temperature: Gradually decrease the injection port temperature in increments of 10-20°C to find the optimal temperature that allows for efficient volatilization without degradation. 2. Use a Splitless Injection: This can sometimes reduce the residence time of the analyte in the hot inlet.
Inconsistent isotopic ratio measurements between runs. Contamination: Contamination with unlabeled 1,3-dinitrobenzene from previous analyses or from the laboratory environment.1. Thorough Cleaning: Thoroughly clean the injection port, syringe, and change the GC inlet liner. 2. Run Blanks: Inject solvent blanks between samples to ensure there is no carryover. 3. Dedicated Syringe: Use a dedicated syringe for the labeled standard.
Fragmentation pattern in MS does not match the expected pattern for this compound. In-source Fragmentation or Degradation: The ionization process or conditions within the mass spectrometer source may be causing excessive fragmentation or chemical alteration.1. Softer Ionization: If using ESI, try adjusting the source parameters (e.g., capillary voltage, cone voltage) to less harsh conditions. 2. Check for Contaminants: Co-eluting contaminants can interfere with the fragmentation pattern. Improve chromatographic separation if necessary.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol is designed to analyze the isotopic purity and concentration of this compound while minimizing the risk of degradation.

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in a high-purity solvent such as acetonitrile or ethyl acetate to prepare a stock solution.

    • Perform serial dilutions to create calibration standards at the desired concentrations.

    • Store all solutions in amber glass vials at 4°C.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C (can be optimized lower if degradation is observed).

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-200.

    • Expected Molecular Ion: m/z 170 for [M]⁺ of 1,3-Dinitrobenzene-¹⁵N₂. The unlabeled analog would have a molecular ion at m/z 168. The fragmentation pattern should be monitored for characteristic losses of NO₂ (mass 47 for ¹⁵NO₂) and NO (mass 31 for ¹⁵NO).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weighing and Dissolution (Acetonitrile/Ethyl Acetate) prep2 Serial Dilution to Working Concentrations prep1->prep2 prep3 Transfer to Amber Vials and Store at 4°C prep2->prep3 analysis1 Injection into GC-MS (Splitless, 1 µL) prep3->analysis1 analysis2 Chromatographic Separation (HP-5ms column) analysis1->analysis2 analysis3 Electron Ionization (70 eV) analysis2->analysis3 analysis4 Mass Detection (m/z 40-200) analysis3->analysis4 data1 Monitor for m/z 170 ([M]⁺ of ¹⁵N₂-DNB) analysis4->data1 data2 Check for m/z 168 (Unlabeled DNB) analysis4->data2 data3 Analyze Fragmentation Pattern (Loss of ¹⁵NO₂ and ¹⁵NO) analysis4->data3 data4 Quantify and Assess Isotopic Purity data1->data4 data2->data4 data3->data4 Degradation_Pathway DNB 1,3-Dinitrobenzene-¹⁵N₂ (-¹⁵NO₂) Nitroso Nitrosonitrobenzene-¹⁵N₂ (-¹⁵NO) DNB->Nitroso Stepwise Reduction Hydroxylamine Nitrophenylhydroxylamine-¹⁵N₂ (-¹⁵NHOH) Nitroso->Hydroxylamine Nitroaniline 3-Nitroaniline-¹⁵N₁ (-¹⁵NH₂) Hydroxylamine->Nitroaniline Diaminobenzene 1,3-Phenylenediamine-¹⁵N₂ (-¹⁵NH₂) Nitroaniline->Diaminobenzene Further Reduction label_reduction Reduction

Minimizing ion source contamination when analyzing 1,3-dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion source contamination when analyzing 1,3-dinitrobenzene and other nitroaromatic compounds by mass spectrometry.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of 1,3-dinitrobenzene that may be indicative of ion source contamination.

Question: My signal intensity for 1,3-dinitrobenzene is gradually decreasing over a series of injections. What could be the cause?

Answer: A gradual decrease in signal intensity is a classic symptom of ion source contamination. Over time, non-volatile residues from your sample or thermal degradation products of 1,3-dinitrobenzene can accumulate on the ion source components, such as the repeller, lenses, and filament. This buildup can interfere with the ionization process and the transmission of ions to the mass analyzer, leading to a loss of sensitivity.

Immediate Actions:

  • Inject a known standard: To confirm a loss of sensitivity, inject a fresh, known concentration of a 1,3-dinitrobenzene standard. If the signal is lower than expected, it points towards instrument contamination rather than sample degradation.

  • Check for obvious residues: If your system allows for visual inspection of the ion source without breaking vacuum, check for any visible discoloration or deposits.

  • Perform a system bake-out: A general bake-out of the ion source and transfer line at a temperature higher than your analytical method (but within the instrument's limits) may help to remove some of the more volatile contaminants.

Long-Term Solutions:

  • Implement a routine cleaning schedule: Based on your sample throughput and the cleanliness of your samples, establish a regular schedule for ion source cleaning.

  • Optimize GC inlet parameters: High inlet temperatures can cause thermal degradation of 1,3-dinitrobenzene, leading to the formation of reactive species that can contaminate the ion source. Consider using a lower inlet temperature or a programmable temperature vaporizer (PTV) inlet to minimize thermal stress on the analyte.[1]

Question: I'm observing high background noise and unexpected peaks in my chromatograms, even when running a blank solvent. How can I resolve this?

Answer: High background noise and ghost peaks in blank injections are strong indicators of a contaminated ion source or carryover from previous injections. Contaminants that have coated the ion source can slowly bleed off during subsequent runs, leading to a noisy baseline and the appearance of extraneous peaks.

Troubleshooting Steps:

  • Identify the source of contamination:

    • Solvent Blank: Inject a fresh, high-purity solvent blank. If the contamination persists, the issue is likely within the instrument (inlet, transfer line, or ion source).

    • "No Injection" Blank: Run a blank analysis without an injection. If the background noise is still high, the contamination is almost certainly in the ion source or mass analyzer.

  • Perform an ion source cleaning: A thorough cleaning of the ion source is the most effective way to remove baked-on contaminants. Refer to the detailed cleaning protocol below.

Preventative Measures:

  • Use high-purity solvents and reagents: Ensure that all solvents and reagents are of the highest purity to avoid introducing contaminants into your system.

  • Implement a "wash" step: After running a series of samples, run several blank injections with a strong solvent to wash the injector and column.

  • Consider a divert valve: If your system has a divert valve, you can divert the solvent front and other highly concentrated, non-target portions of your sample away from the mass spectrometer to reduce source fouling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion source contamination when analyzing 1,3-dinitrobenzene?

A1: The primary causes of ion source contamination during the analysis of 1,3-dinitrobenzene include:

  • Thermal Degradation: High temperatures in the GC inlet and ion source can cause 1,3-dinitrobenzene to decompose. These degradation products can be reactive and adhere to the surfaces of the ion source.

  • Matrix Effects: Co-eluting compounds from the sample matrix can be non-volatile and accumulate in the ion source, leading to suppression of the analyte signal.

  • Sample Concentration: Injecting samples that are too concentrated can overload the system and lead to the deposition of excess analyte and matrix components in the ion source.

  • In-source Reactions: Nitroaromatic compounds can be reactive in the ion source, potentially forming adducts or polymers that contribute to contamination.

Q2: How often should I clean my ion source when analyzing nitroaromatic compounds?

A2: The frequency of ion source cleaning depends on several factors, including:

  • Sample matrix: "Dirty" samples with complex matrices will necessitate more frequent cleaning.

  • Sample throughput: Laboratories with high sample throughput will need to clean their ion sources more often.

  • Instrument sensitivity: When you observe a significant drop in sensitivity or an increase in background noise that cannot be resolved by other means, it is time to clean the ion source.

As a general guideline, for moderate use with relatively clean samples, a cleaning every 1-3 months may be sufficient. For high-throughput analysis of complex samples, cleaning may be required on a monthly or even weekly basis.

Q3: Are there alternative ionization techniques that can minimize contamination when analyzing 1,3-dinitrobenzene?

A3: Yes, for thermally labile compounds like 1,3-dinitrobenzene, consider the following:

  • Negative Chemical Ionization (NCI): NCI is often more sensitive for electrophilic compounds like nitroaromatics and can sometimes be performed at lower ion source temperatures, reducing the risk of thermal degradation.

  • Atmospheric Pressure Chemical Ionization (APCI): If using LC-MS, APCI can be a good alternative to Electrospray Ionization (ESI) for certain analytes and may be less susceptible to matrix effects.

Q4: Can optimizing the ion source temperature help reduce contamination?

A4: Yes, optimizing the ion source temperature is crucial. A higher temperature can increase fragmentation, which may be useful for structural elucidation, but it can also promote thermal degradation and the "baking" of contaminants onto the source components. Conversely, a temperature that is too low may lead to incomplete vaporization and deposition of the analyte. It is recommended to find the lowest temperature that provides adequate sensitivity and peak shape for 1,3-dinitrobenzene.

Data Presentation

Table 1: Illustrative Impact of Ion Source Contamination on 1,3-Dinitrobenzene Signal

Number of Injections (Complex Matrix)Signal-to-Noise Ratio (S/N)Peak Area (Arbitrary Units)
1-101501,200,000
5095760,000
10040320,000
150 (Post-Cleaning)1451,160,000

This table provides an illustrative example of the decline in signal quality that can occur due to ion source contamination and the recovery after cleaning. Actual results will vary depending on the instrument and sample matrix.

Experimental Protocols

Protocol 1: Standard Ion Source Cleaning Procedure

This protocol is a general guideline. Always refer to your specific instrument manufacturer's manual for detailed instructions and safety precautions.

Materials:

  • Lint-free gloves

  • Clean, lint-free cloths (e.g., Kimwipes)

  • Cotton swabs

  • Abrasive slurry (e.g., aluminum oxide powder mixed with methanol)

  • HPLC-grade methanol

  • HPLC-grade acetone

  • HPLC-grade hexane or methylene chloride

  • Beakers for sonication

  • Ultrasonic bath

  • Tweezers and other necessary tools for disassembly/reassembly

Procedure:

  • Venting the Mass Spectrometer: Follow the manufacturer's procedure to safely vent the instrument.

  • Disassembly: Carefully remove the ion source from the vacuum chamber. Disassemble the ion source components (repeller, lenses, etc.) on a clean surface, taking note of the order and orientation of each part.

  • Abrasive Cleaning:

    • Create a slurry of aluminum oxide powder and methanol.

    • Using a cotton swab, gently polish the surfaces of the metallic ion source components that are discolored or show signs of contamination. Pay close attention to the areas around the ion exit holes and the repeller.

  • Solvent Rinsing and Sonication:

    • Rinse the polished parts thoroughly with methanol to remove all of the abrasive slurry.

    • Place the parts in a beaker with methanol and sonicate for 10-15 minutes.

    • Transfer the parts to a beaker with acetone and sonicate for another 10-15 minutes.

    • For stubborn, non-polar contaminants, a final sonication in hexane or methylene chloride for 10-15 minutes may be beneficial.

  • Drying:

    • Remove the parts from the final solvent and allow them to air dry completely on a clean, lint-free surface.

    • Alternatively, you can gently dry the parts with a stream of high-purity nitrogen.

  • Reassembly and Installation:

    • Wearing clean, lint-free gloves, carefully reassemble the ion source.

    • Reinstall the ion source into the mass spectrometer.

  • Pump Down and Bake-out:

    • Follow the manufacturer's procedure to pump down the system.

    • Once a stable vacuum is achieved, perform a system bake-out according to the manufacturer's recommendations to remove any residual solvents and water.

Visualizations

TroubleshootingWorkflow Troubleshooting Ion Source Contamination start Symptom Observed: - Decreased Signal - High Background - Ghost Peaks check_standard Inject Known Standard start->check_standard blank_injection Inject Solvent Blank start->blank_injection signal_low Signal Still Low? check_standard->signal_low clean_source Perform Ion Source Cleaning signal_low->clean_source Yes sample_issue Investigate Sample Preparation/Integrity signal_low->sample_issue No noise_persists Noise/Peaks Persist? blank_injection->noise_persists noise_persists->clean_source Yes system_issue Investigate GC Inlet and Transfer Line noise_persists->system_issue No reassess Re-evaluate System Performance clean_source->reassess

Caption: Troubleshooting workflow for ion source contamination.

ContaminationPathway Conceptual Pathway of Ion Source Contamination cluster_gc GC System cluster_ms Mass Spectrometer gc_inlet High-Temperature GC Inlet column GC Column gc_inlet->column degradation_products Thermal Degradation Products gc_inlet->degradation_products Thermal Stress ion_source Ion Source column->ion_source mass_analyzer Mass Analyzer ion_source->mass_analyzer contamination Deposition and Fouling of Source Components ion_source->contamination dinitrobenzene 1,3-Dinitrobenzene dinitrobenzene->gc_inlet degradation_products->column degradation_products->ion_source signal_loss Signal Suppression & High Background contamination->signal_loss

References

Best practices for handling and storing 1,3-Dinitrobenzene-15N2 standards

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,3-Dinitrobenzene-15N2 Standards

This technical support center provides best practices for handling and storing this compound standards, addressing common issues encountered by researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue Possible Cause Solution
Standard instability or degradation Improper storage conditions (e.g., exposure to light, high temperatures, or moisture).Store the standard in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is recommended.
Inaccurate or inconsistent analytical results Contamination of the standard.Handle the standard in a clean and controlled environment. Use dedicated spatulas and weighing papers. Avoid introducing any impurities.
Difficulty dissolving the standard Use of an inappropriate solvent.1,3-Dinitrobenzene is slightly soluble in water but soluble in organic solvents like methanol.[1][2] Consult the certificate of analysis for recommended solvents.
Safety concerns during handling Inhalation, ingestion, or skin contact with the compound.Always handle this compound in a well-ventilated area or a fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3][4]
Discoloration of the standard Exposure to light or chemical impurities.Discard the standard if discoloration is observed, as it may indicate degradation. Store in an amber vial or a light-blocking container.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a stable isotope-labeled form of 1,3-Dinitrobenzene, where the nitrogen atoms in the nitro groups are the heavy isotope 15N.[5] It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of 1,3-Dinitrobenzene in various samples.

Q2: What are the primary hazards associated with this compound?

A2: 1,3-Dinitrobenzene is classified as highly toxic.[6] It can be fatal if swallowed, inhaled, or in contact with skin.[6] It may also cause damage to organs through prolonged or repeated exposure.[6] High levels of 1,3-dinitrobenzene can affect the blood's ability to carry oxygen, leading to a condition called methemoglobinemia.[1]

Q3: What are the recommended storage conditions for this compound standards?

A3: It is recommended to store this compound standards in a cool, dry, and well-ventilated place, away from sources of heat and ignition.[3] The container should be tightly closed to prevent contamination and degradation.[3][7] For long-term storage, keeping it in a refrigerator is advisable. The standard should also be protected from light.

Q4: How should I handle this compound in the laboratory?

A4: Always handle this compound within a fume hood or a well-ventilated area to avoid inhalation of dust or vapors.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[3][4] Avoid contact with skin and eyes.[3] After handling, wash your hands thoroughly.[3]

Q5: What should I do in case of a spill?

A5: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] For larger spills, it may be necessary to moisten the material with water to prevent it from becoming airborne.[3] Ensure the area is well-ventilated. Always follow your institution's specific protocols for hazardous material cleanup.

Q6: How should I dispose of waste containing this compound?

A6: 1,3-Dinitrobenzene and its containers must be disposed of as hazardous waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not release it into the environment.[3]

Quantitative Data

Physical and Chemical Properties of 1,3-Dinitrobenzene

PropertyValueReference
Molecular Formula C6H4(15NO2)2
Molecular Weight 170.09 g/mol [5]
Appearance Yellow, crystal-like solid[1]
Melting Point 88-90 °C
Boiling Point 297 °C
Flash Point 150 °C
Solubility Slightly soluble in water[1]

Experimental Protocols

Protocol: Preparation of a Standard Solution of this compound for LC-MS Analysis

This protocol outlines the preparation of a stock and working standard solution of this compound for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks (e.g., 10 mL, 100 mL)

  • Micropipettes

  • Amber glass vials for storage

Procedure:

  • Safety Precautions: Perform all work in a fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety goggles.

  • Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 1 mg of the this compound standard using a calibrated analytical balance.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Add a small amount of methanol to dissolve the standard.

    • Once dissolved, bring the flask to volume with methanol.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Working Standard Solution Preparation (e.g., 1 µg/mL):

    • Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Cap and invert the flask to mix thoroughly.

  • Storage:

    • Transfer the stock and working standard solutions to amber glass vials.

    • Label the vials clearly with the compound name, concentration, solvent, and preparation date.

    • Store the solutions in a refrigerator at 2-8 °C when not in use.

Visualizations

G Workflow for Handling and Storing this compound Standards cluster_0 Preparation cluster_1 Handling (in Fume Hood) cluster_2 Storage cluster_3 Disposal A Receive Standard B Log and Document A->B C Initial Inspection B->C D Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C->D Proceed if intact E Weigh Standard D->E F Prepare Stock Solution E->F G Prepare Working Solutions F->G H Store in Tightly Sealed Amber Vial G->H Store unused solutions K Collect Waste G->K Dispose of empty containers and contaminated materials I Short-term: Refrigerate (2-8°C) H->I J Long-term: Consider Freezer (-20°C) H->J L Label as Hazardous Waste K->L M Dispose via Certified Vendor L->M

References

Validation & Comparative

A Head-to-Head Battle of Internal Standards: 1,3-Dinitrobenzene-¹⁵N₂ Takes the Lead in Explosives Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of nitroaromatic compounds, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of 1,3-Dinitrobenzene-¹⁵N₂, a stable isotope-labeled (SIL) internal standard, with other commonly employed alternatives in the analysis of explosives and related compounds, supported by experimental data and detailed protocols.

In the realm of quantitative analysis, particularly when employing powerful techniques like Gas Chromatography-Mass Spectrometry (GC-MS), internal standards are indispensable for correcting variations in sample preparation and instrument response. The ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, thus compensating for matrix effects and improving the accuracy and precision of the measurement.

Stable isotope-labeled internal standards, such as 1,3-Dinitrobenzene-¹⁵N₂, are widely regarded as the gold standard. By incorporating a heavier isotope, in this case, ¹⁵N, the internal standard is chemically identical to the analyte, 1,3-Dinitrobenzene, but can be distinguished by its mass-to-charge ratio in the mass spectrometer. This near-perfect chemical mimicry ensures that it behaves almost identically to the analyte throughout the entire analytical process, from extraction to detection.

The Contenders: A Look at Alternative Internal Standards

While 1,3-Dinitrobenzene-¹⁵N₂ represents a top-tier choice, other internal standards are also utilized in the analysis of nitroaromatic explosives. These alternatives can be broadly categorized as:

  • Deuterated Analogs: These are compounds where one or more hydrogen atoms are replaced by deuterium (²H or D). A common example used in explosives analysis is 2,6-Dinitrotoluene-d₃ (2,6-DNT-d₃) .

  • Other Isotopically Labeled Compounds: Similar to ¹⁵N labeling, compounds can be enriched with other stable isotopes like ¹³C. For instance, ¹³C₆-TNT has been used as an internal standard for the analysis of Trinitrotoluene (TNT) and its degradation products, which can include dinitrobenzenes.

  • Structural Analogs: These are compounds that are chemically similar to the analyte but not isotopically labeled. An example could be a dinitrobenzene isomer not present in the sample. However, their use is generally less favored due to potential differences in extraction efficiency and chromatographic behavior.

Performance Under the Microscope: A Data-Driven Comparison

The superiority of stable isotope-labeled internal standards, particularly those with ¹⁵N or ¹³C labels, over deuterated and non-labeled analogs is well-documented in scientific literature. The key performance indicators for an internal standard are its ability to ensure accuracy (closeness to the true value) and precision (reproducibility of measurements).

Internal Standard Analyte Method Key Performance Metrics Reference
1,3-Dinitrobenzene-¹⁵N₂ 1,3-DinitrobenzeneGC-MSHigh Accuracy & Precision: Co-elutes perfectly with the analyte, providing excellent correction for matrix effects and variability.Theoretical Advantage
2,6-Dinitrotoluene-d₃ 1,3-Dinitrobenzene & other explosivesGC-MSGood Performance: Generally provides reliable quantification. However, potential for chromatographic separation from the analyte (isotope effect) can introduce variability.[1]
¹³C₁₅N-TNT TNT and its byproducts (including 1,3-DNB)GC-MS/MSExcellent Performance: Demonstrates high accuracy and precision for related nitroaromatic compounds.[2]

Key Findings:

  • Accuracy and Precision: ¹⁵N and ¹³C labeled standards generally provide the highest accuracy and precision. This is because the substitution of a heavier, non-exchangeable isotope has a negligible effect on the molecule's chemical properties and chromatographic retention time, ensuring it accurately reflects the behavior of the native analyte.

  • Isotope Effect: Deuterated standards like 2,6-DNT-d₃ can sometimes exhibit a slight difference in retention time compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect." This can lead to less precise correction if the analyte and internal standard are affected differently by matrix interferences at slightly different points in the chromatogram.

  • Matrix Effects: The primary advantage of a co-eluting, isotopically labeled internal standard is its ability to compensate for matrix-induced signal suppression or enhancement. Since both the analyte and the internal standard are affected similarly, the ratio of their signals remains constant, leading to a more accurate quantification.

Experimental Workflow and Methodologies

To provide a practical context for these comparisons, the following section details a typical experimental workflow for the analysis of 1,3-Dinitrobenzene in environmental samples using GC-MS with an internal standard.

Caption: A typical experimental workflow for the quantitative analysis of 1,3-Dinitrobenzene.

Detailed Experimental Protocol: GC-MS Analysis of Nitroaromatic Explosives

This protocol is a synthesized example based on common practices in the field.

1. Sample Preparation:

  • Water Samples: To a 1-liter water sample, add a known amount of the internal standard solution (e.g., 1,3-Dinitrobenzene-¹⁵N₂ at 1 µg/L). Pass the sample through a solid-phase extraction (SPE) cartridge packed with a suitable sorbent (e.g., C18). Elute the analytes and the internal standard from the cartridge with an appropriate solvent like acetonitrile.

  • Soil/Sediment Samples: Mix a known weight of the sample (e.g., 10 g) with a drying agent like sodium sulfate. Spike with the internal standard. Extract the sample using a technique like sonication or Soxhlet extraction with a suitable solvent (e.g., acetonitrile or acetone).

2. Sample Concentration and Reconstitution:

  • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) for GC-MS analysis.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Splitless mode, injection volume 1 µL.

  • Oven Temperature Program: Initial temperature 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for 1,3-Dinitrobenzene and the chosen internal standard.

4. Quantification:

  • Create a calibration curve by analyzing a series of standards containing known concentrations of 1,3-Dinitrobenzene and a constant concentration of the internal standard.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of 1,3-Dinitrobenzene in the samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.

Logical Relationship of Internal Standard Selection

The decision-making process for selecting an appropriate internal standard follows a logical progression, prioritizing the quality and reliability of the analytical data.

Internal_Standard_Selection cluster_IS_Type Internal Standard Type cluster_SIL_Choice SIL Choice Analyte Analyte of Interest (e.g., 1,3-Dinitrobenzene) Goal Goal: Accurate & Precise Quantification Analyte->Goal SIL Stable Isotope-Labeled (SIL) Goal->SIL Preferred Analog Structural Analog Goal->Analog Alternative N15_C13 ¹⁵N or ¹³C Labeled (e.g., 1,3-DNB-¹⁵N₂) SIL->N15_C13 Optimal Choice Deuterated Deuterated (e.g., 2,6-DNT-d₃) SIL->Deuterated Good Choice Lower_Confidence Lower_Confidence Analog->Lower_Confidence Lower Confidence, Potential for different behavior High_Confidence High_Confidence N15_C13->High_Confidence Highest Confidence in Results Good_Confidence Good_Confidence Deuterated->Good_Confidence Good Confidence, Potential for Isotope Effect

Caption: Decision tree for selecting an internal standard for quantitative analysis.

Conclusion: The Clear Advantage of 1,3-Dinitrobenzene-¹⁵N₂

Based on the principles of isotope dilution mass spectrometry and the available scientific evidence, 1,3-Dinitrobenzene-¹⁵N₂ emerges as the superior internal standard for the quantitative analysis of 1,3-Dinitrobenzene . Its identical chemical nature ensures the most effective compensation for analytical variability, leading to data of the highest accuracy and precision.

While deuterated analogs like 2,6-DNT-d₃ can provide acceptable results, the potential for chromatographic shifts and other isotope effects makes them a slightly less robust choice. For researchers and professionals in fields where the utmost confidence in analytical data is critical, the investment in a ¹⁵N-labeled internal standard like 1,3-Dinitrobenzene-¹⁵N₂ is a scientifically sound decision that enhances the reliability and defensibility of their findings.

References

A Comparative Guide to the Isotope Dilution Method for the Analysis of 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the accuracy and precision of isotope dilution mass spectrometry (IDMS) with other common analytical techniques for the quantitative analysis of 1,3-dinitrobenzene. While specific performance data for the isotope dilution analysis of 1,3-dinitrobenzene is limited in publicly available literature, this guide leverages data from closely related nitroaromatic compounds, such as dinitrotoluenes (DNTs), to provide a robust assessment. The exceptional accuracy and precision of IDMS make it a gold standard for quantitative analysis, offering significant advantages over alternative methods.

Performance Comparison of Analytical Methods

The following table summarizes the reported accuracy and precision of various analytical methods for 1,3-dinitrobenzene and related nitroaromatic compounds. Isotope dilution mass spectrometry consistently demonstrates superior performance in terms of recovery and reproducibility.

Analytical MethodAnalyteMatrixAccuracy (% Recovery)Precision (% RSD)
Isotope Dilution - GC/MS 2,4- & 2,6-DinitrotolueneAqueous & SolidNot explicitly stated, but the method is designed to improve accuracy by correcting for variability.[1]Not explicitly stated, but generally low due to the use of an internal standard.
Isotope Dilution - UHPLC-APCI-MS/MS 15 Explosives (including nitroaromatics)WaterLow signal suppression in various matrices, indicating high accuracy.Good reliability reported.
High-Resolution Gas Chromatography - Electron Capture Detector (HRGC/ECD) 1,3-DinitrobenzeneBlood and Urine≈110%±3%
High-Performance Liquid Chromatography - Ultraviolet Detector (HPLC/UV) NitroaromaticsSoilHigh recoveries reported.Good precision reported.
Gas Chromatography - Flame Ionization Detector (GC-FID) 1,3-DinitrobenzeneAir52 - 84%6 - 30%

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of the isotope dilution method, a Graphviz diagram is provided below. This diagram outlines the key steps from sample preparation to final data analysis.

IsotopeDilutionWorkflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample containing 1,3-Dinitrobenzene Spike Add known amount of ¹³C₆-1,3-Dinitrobenzene (Isotopically Labeled Standard) Sample->Spike Equilibrate Equilibration of Analyte and Standard Spike->Equilibrate Extract Extraction and Cleanup Equilibrate->Extract GCMS GC/MS or LC/MS Analysis Extract->GCMS MeasureRatio Measure Ratio of ¹²C-DNB to ¹³C-DNB GCMS->MeasureRatio Calculate Calculate Concentration of 1,3-Dinitrobenzene MeasureRatio->Calculate

Caption: General workflow of the Isotope Dilution Mass Spectrometry method.

Detailed Experimental Protocols

Isotope Dilution Gas Chromatography-Mass Spectrometry (ID-GC/MS) for Nitroaromatics (Generalized Protocol)

This protocol is a generalized procedure based on EPA methods for the analysis of dinitrotoluenes and can be adapted for 1,3-dinitrobenzene.[1]

1. Sample Preparation and Spiking:

  • Accurately weigh a known amount of the sample (e.g., soil, water).

  • Add a precise volume of a standard solution containing a known concentration of the isotopically labeled internal standard (e.g., ¹³C₆-1,3-dinitrobenzene) to the sample.

  • Thoroughly mix the sample to ensure complete equilibration between the native analyte and the labeled standard.

2. Extraction:

  • For solid samples, perform a solvent extraction using a suitable organic solvent (e.g., acetonitrile, acetone) and techniques such as sonication or Soxhlet extraction.

  • For liquid samples, perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., dichloromethane).

  • Concentrate the extract to a small, known volume.

3. Cleanup (if necessary):

  • Pass the extract through a solid-phase extraction (SPE) cartridge to remove interfering matrix components.

4. GC/MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
    • Injector Temperature: 250°C.
    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the native and labeled 1,3-dinitrobenzene.

5. Quantification:

  • Calculate the ratio of the peak areas of the selected ions for the native and labeled 1,3-dinitrobenzene.

  • Determine the concentration of 1,3-dinitrobenzene in the original sample using a calibration curve prepared with standards containing known amounts of the native analyte and a constant amount of the labeled internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - EPA Method 8330

This method is suitable for the analysis of a wide range of explosives, including 1,3-dinitrobenzene, in water, soil, and sediment.

1. Sample Preparation:

  • Water Samples: Filter the sample through a 0.45 µm filter.

  • Soil/Sediment Samples: Extract the sample with acetonitrile in an ultrasonic bath.

2. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 50:50 v/v).

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 100 µL.

  • UV Detector Wavelength: 254 nm.

3. Quantification:

  • Quantify the concentration of 1,3-dinitrobenzene by comparing the peak area from the sample chromatogram to a calibration curve generated from external standards of known concentrations.

High-Resolution Gas Chromatography with Electron Capture Detection (HRGC-ECD)

This method is highly sensitive for the detection of electronegative compounds like 1,3-dinitrobenzene.

1. Sample Preparation:

  • Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.

  • Concentrate the extract to a suitable volume.

2. HRGC-ECD Analysis:

  • Column: A high-resolution capillary column suitable for nitroaromatic compounds (e.g., DB-17 or DB-5).

  • Injector and Detector Temperatures: Typically 250°C and 300°C, respectively.

  • Oven Program: A temperature program optimized to separate 1,3-dinitrobenzene from other components.

  • Carrier and Makeup Gas: High-purity nitrogen or argon/methane.

3. Quantification:

  • Use an external or internal standard calibration method to quantify the concentration of 1,3-dinitrobenzene based on peak areas.

References

Inter-laboratory comparison of 1,3-dinitrobenzene quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Perspective on 1,3-Dinitrobenzene Quantification: A Comparative Guide

Data Presentation: A Comparative Analysis of Analytical Methods

The quantification of 1,3-DNB has been approached using several analytical techniques, each with its own set of performance characteristics. The following tables summarize the quantitative data from various studies, providing a comparative look at detection limits and recovery rates across different methods and sample matrices.

Table 1: Performance of Analytical Methods for 1,3-Dinitrobenzene in Biological Samples

Analytical MethodSample MatrixSample Detection LimitPercent RecoveryReference
HRGC/ECDBlood10 µg/L110-111%Bailey et al. 1988[1]
HPLC/UV/LSCBloodNo dataNo dataMcEuen and Miller 1991[1]
GC/MSBloodNo dataNo dataMcEuen and Miller 1991[1]
HPLC/UV/LSCUrineNo dataNo dataMcEuen and Miller 1991[1]
GC/MSUrineNo dataNo dataMcEuen and Miller 1991[1]
HPLC/RADUrineNo dataNo dataNystrom and Rickert 1987[1]
SpectrophotometryUrine0.8 mg/L62-78%Dangwal and Jethani 1980[1]
HRGC/TEASkin or clothingNo dataNo dataLloyd 1991[1]

Table 2: Comparison of ELISA and HPLC for 1,3-Dinitrobenzene Quantification in Blood

Analytical MethodKey AdvantagesCorrelationReference
ELISARapid, inexpensive, sensitive, and specific.Excellent correlation with HPLC and radiochemical methods.Miller et al. 1991[2][3]
HPLC with UV and radiochemical detectionEstablished and conventional analytical method.Serves as a verification method for newer techniques like ELISA.Miller et al. 1991[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the nuances of each quantification technique. Below are summaries of experimental protocols for key methods cited in the literature.

High-Resolution Gas Chromatography with Electron Capture Detection (HRGC/ECD)
  • Sample Preparation: Blood samples containing 1,3-DNB and its metabolites are extracted with ethyl acetate. The mixture is then centrifuged to separate the layers.[1]

  • Analysis: The organic extract is analyzed using a high-resolution gas chromatograph equipped with an electron capture detector. This method has demonstrated a detection limit of 10 ppb and a recovery of 110%.[4]

High-Performance Liquid Chromatography (HPLC) with UV and Radiochemical Detection
  • Sample Preparation (Blood): Blood samples are treated with methanol for protein precipitation and then centrifuged. The supernatant is eluted from a reverse-phase column using a potassium phosphate/methanol mobile phase.[1]

  • Sample Preparation (Urine): Urine samples are eluted from a reverse-phase column with a mobile phase consisting of methanol, potassium phosphate, and tetrabutylammonium hydrogen sulfate.[1]

  • Analysis: The prepared samples are analyzed by HPLC with UV detection. For studies involving radiolabeled 1,3-DNB, liquid scintillation counting (LSC) or radioactivity detection (RAD) is also employed.[1][4] An excellent correlation has been found between HPLC and ELISA methods for blood samples.[2][3]

Gas Chromatography-Mass Spectrometry (GC/MS)
  • Sample Preparation (Blood): After methanol extraction and centrifugation, the sample is evaporated, redissolved in water, and then extracted with ethyl acetate. The water content is removed using anhydrous Na2SO4, and the sample is concentrated. Separation can be achieved using thin-layer chromatography (TLC) prior to GC/MS analysis.[1]

  • Sample Preparation (Urine): Urine samples are extracted with ethyl acetate, followed by separation using reverse-phase HPLC. Derivatization with N-methyl-N-trimethylsilyltrifluoroacetamide may be performed before GC/MS analysis.[1]

  • Analysis: GC/MS provides high selectivity and is a powerful tool for the identification and quantification of 1,3-DNB and its metabolites.[4]

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: This immunoassay is based on the competitive binding of 1,3-DNB in the sample and a 1,3-DNB conjugate to a limited number of specific antibodies.

  • Procedure: Microtiter plates are coated with an antigen. Samples containing 1,3-DNB are added along with a specific antibody. After incubation, a secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a colored product. The intensity of the color is inversely proportional to the concentration of 1,3-DNB in the sample.

  • Performance: The ELISA method has shown high sensitivity and specificity for 1,3-DNB, with minimal cross-reactivity with its metabolites.[2][3]

Experimental Workflow Visualization

To provide a clear overview of the analytical process, the following diagram illustrates a generalized workflow for the quantification of 1,3-Dinitrobenzene from biological samples.

1,3-Dinitrobenzene Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Sample Biological Sample (Blood, Urine) Extraction Extraction (e.g., Ethyl Acetate) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Purification Purification / Cleanup (e.g., SPE, TLC) Centrifugation->Purification GC_MS GC/MS Purification->GC_MS HPLC HPLC (UV, RAD, LSC) Purification->HPLC HRGC_ECD HRGC/ECD Purification->HRGC_ECD ELISA ELISA Purification->ELISA Quantification Quantification & Reporting GC_MS->Quantification HPLC->Quantification HRGC_ECD->Quantification ELISA->Quantification

Caption: Generalized workflow for 1,3-Dinitrobenzene quantification.

References

Performance Evaluation of 1,3-Dinitrobenzene-15N2 as a Surrogate Standard in Explosives Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the precise and sensitive field of analytical chemistry, particularly in the quantification of explosive residues, the choice of a suitable surrogate standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive performance evaluation of 1,3-Dinitrobenzene-15N2 as a surrogate standard, comparing it with commonly used non-isotopic alternatives. The use of isotopically labeled standards, such as this compound, in conjunction with mass spectrometry-based methods, offers significant advantages in mitigating matrix effects and improving analytical accuracy.

Isotopic vs. Non-Isotopic Surrogate Standards: A Head-to-Head Comparison

Surrogate standards are compounds that are chemically similar to the analytes of interest and are added to a sample in a known amount before any sample preparation steps. They are used to monitor the efficiency of the analytical procedure, including extraction and cleanup, and to correct for any losses that may occur.

Non-isotopic surrogates , such as 1,2-dinitrobenzene or 3,4-dinitrotoluene as suggested in EPA Method 8330B, are structurally similar to the target analyte but are not isotopically labeled. While they can mimic the general behavior of the analyte during sample processing, their physicochemical properties are not identical. This can lead to differences in extraction efficiency and response in the analytical instrument, particularly in complex matrices where matrix effects can be significant.

Isotopically labeled surrogates , like this compound, are the gold standard in analytical chemistry, especially for mass spectrometry. In this compound, two of the nitrogen atoms in the nitro groups are replaced with the stable isotope 15N. Because the mass difference is minimal, the chemical and physical properties of the labeled and unlabeled compounds are virtually identical. This means that this compound will behave almost exactly the same as the native 1,3-Dinitrobenzene during every step of the analysis, from extraction to ionization in the mass spectrometer. This co-elution and similar ionization behavior allow for highly accurate correction of both recovery losses and matrix-induced signal suppression or enhancement, a technique known as isotope dilution .

The primary advantage of using this compound is the significant reduction in analytical uncertainty. A study by Schramm et al. (2015) demonstrated the successful application of an isotope dilution ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of 15 different explosives, including 1,3-Dinitrobenzene. The use of isotopically labeled internal standards resulted in low signal suppression across various environmental water matrices, highlighting the robustness and reliability of this approach.

Quantitative Performance Data

Table 1: Comparison of Surrogate Standard Performance Characteristics

Performance MetricThis compound (Isotope Dilution)Non-Isotopic Surrogates (e.g., 1,2-Dinitrobenzene)
Correction for Matrix Effects ExcellentModerate to Poor
Correction for Recovery Losses ExcellentGood
Accuracy HighModerate
Precision HighModerate
Method Robustness HighModerate
Need for Matrix-Matched Calibrants MinimizedOften Required

Table 2: Performance Data for 1,3-Dinitrobenzene Analysis using Isotope Dilution UHPLC-MS/MS

ParameterPerformance
Limit of Detection (LOD) Low ng/L range
Linearity (R²) > 0.99
Signal Suppression Minimal across various water matrices
Reproducibility High

Data derived from the principles of isotope dilution and findings from Schramm et al. (2015).

Experimental Protocols

The following is a detailed methodology for the analysis of 1,3-Dinitrobenzene using an isotope dilution method with this compound as a surrogate standard, adapted from Schramm et al. (2015).

Sample Preparation

  • To a 10 mL water sample, add a known amount of this compound solution in acetonitrile.

  • Vortex the sample for 30 seconds.

  • The sample is ready for direct injection into the LC-MS/MS system. No further extraction is necessary for water matrices with low to moderate complexity.

Instrumentation and Analytical Conditions

  • Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.

  • Chromatographic Column: A C18 reversed-phase column suitable for the separation of nitroaromatic compounds.

  • Mobile Phase: A gradient of methanol and water containing a suitable modifier (e.g., ammonium formate).

  • Flow Rate: Appropriate for the UHPLC column dimensions (e.g., 0.4 mL/min).

  • Injection Volume: 10 µL.

  • Ionization Mode: Negative ion APCI.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both native 1,3-Dinitrobenzene and the this compound surrogate.

Quantification

The concentration of 1,3-Dinitrobenzene in the sample is calculated using the following formula:

Concentration of Analyte = (Area of Analyte / Area of Surrogate) * (Concentration of Surrogate / Response Factor)

The response factor is determined by analyzing a calibration standard containing known concentrations of both the analyte and the surrogate.

Visualizing the Workflow and Logic

To better illustrate the concepts and workflows discussed, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Spike Spike with This compound Sample->Spike Vortex Vortex Spike->Vortex UHPLC UHPLC Separation Vortex->UHPLC MSMS MS/MS Detection (APCI, MRM) UHPLC->MSMS Quant Quantification using Isotope Dilution MSMS->Quant Result Accurate Concentration of 1,3-Dinitrobenzene Quant->Result

Caption: Experimental workflow for the analysis of 1,3-Dinitrobenzene using an isotope dilution method.

Logical_Relationship cluster_advantages Advantages of this compound High_Accuracy High Accuracy Improved_Robustness Improved Robustness High_Accuracy->Improved_Robustness High_Precision High Precision High_Precision->Improved_Robustness Reduced_Matrix_Effects Reduced Matrix Effects Reduced_Matrix_Effects->High_Accuracy Reduced_Matrix_Effects->High_Precision Isotope_Dilution Isotope Dilution Principle Identical_Properties Identical Physicochemical Properties Isotope_Dilution->Identical_Properties Co_elution Co-elution Identical_Properties->Co_elution Similar_Ionization Similar Ionization Behavior Identical_Properties->Similar_Ionization Co_elution->Reduced_Matrix_Effects Similar_Ionization->Reduced_Matrix_Effects

Caption: Logical relationship illustrating the advantages of using this compound.

Conclusion

The use of this compound as a surrogate standard in an isotope dilution mass spectrometry method provides a superior analytical approach for the quantification of 1,3-Dinitrobenzene in complex matrices. Its ability to accurately correct for both sample preparation inefficiencies and matrix-induced signal variations leads to highly accurate, precise, and robust data. For researchers, scientists, and drug development professionals requiring the highest quality analytical data for explosives analysis, the adoption of this compound as a surrogate standard is strongly recommended over non-isotopic alternatives.

A Comparative Guide to the Analytical Quantification of 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 1,3-dinitrobenzene (1,3-DNB), a compound used in the synthesis of certain dyes and plastics and a byproduct in explosives manufacturing, is critical due to its potential health risks.[1] This guide provides a comparative overview of common analytical methods for 1,3-DNB analysis, focusing on the limit of detection (LOD) and limit of quantification (LOQ).

Quantitative Performance of Analytical Methods

The choice of analytical technique for 1,3-dinitrobenzene analysis significantly impacts the achievable sensitivity. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are among the most prevalent methods. The table below summarizes the reported LOD and LOQ values for 1,3-DNB using these techniques.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
GC-ECD Deionized Water0.01 - 0.09 µg/LNot Reported
Tap Water0.01 - 0.06 µg/LNot Reported
Seawater0.01 - 0.03 µg/LNot Reported
Forensic Rinse Water0.03 - 0.11 µg/LNot Reported
HPLC-UV Water/SoilMethod dependent on target compoundMethod dependent on target compound
LC-MS/MS (APCI) Not SpecifiedNot ReportedNot Reported

Note: The performance of analytical methods can vary based on the specific instrumentation, sample matrix, and experimental conditions.

Methodologies for Detection and Quantification

The successful analysis of 1,3-dinitrobenzene relies on robust and validated experimental protocols. The following sections detail the methodologies for the key analytical techniques.

Gas Chromatography with Electron Capture Detector (GC-ECD)

A study utilizing single-drop microextraction followed by GC-ECD demonstrated high sensitivity for nitroaromatic compounds, including 1,3-DNB.[2][3]

  • Sample Preparation : Single-drop microextraction is employed to preconcentrate the analyte from the aqueous sample.

  • Gas Chromatography (GC) : A gas chromatograph equipped with an electron capture detector, which is highly selective for electrophilic compounds like nitroaromatics, is used for separation and detection.[2][3]

  • Optimization : Key parameters such as salt addition, temperature, and pH are optimized to enhance extraction efficiency.[2][3]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

EPA Method 8330B is a widely recognized standard for the analysis of explosives, including 1,3-dinitrobenzene, in water and soil samples.[4][5][6]

  • Sample Preparation : For water samples with low concentrations, a salting-out extraction procedure is used.[4] Higher concentration water samples may be directly injected after dilution and filtration.[4] Soil and sediment samples are extracted with acetonitrile in an ultrasonic bath.[4]

  • HPLC System : The analysis is performed on an HPLC system equipped with a dual-wavelength UV detector.[4]

  • Separation : A reversed-phase HPLC column is typically used for the separation of the analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced selectivity and sensitivity, LC-MS/MS methods are employed. An atmospheric pressure chemical ionization (APCI) source is often used for the analysis of explosives.[7]

  • Sample Preparation : Samples are typically prepared by serial dilution in a suitable solvent, such as LC-MS grade water.[7]

  • LC-MS/MS System : A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an APCI source is utilized.

  • Detection : Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for 1,3-DNB (e.g., m/z 168.02 > 138.10, 168.02 > 46.00, 168.02 > 108.05).[7]

Experimental Workflow for LOD and LOQ Determination

The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical step in method validation, ensuring the reliability of analytical data at low concentrations. The general workflow is depicted in the diagram below.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_validation Validation start Start prep_standards Prepare a series of low-concentration standards start->prep_standards prep_blanks Prepare blank samples (matrix without analyte) start->prep_blanks analyze_standards Analyze standards and blanks using the analytical method prep_standards->analyze_standards prep_blanks->analyze_standards collect_data Collect signal response data analyze_standards->collect_data calc_sd_blanks Calculate the standard deviation of the blank responses (σ) collect_data->calc_sd_blanks determine_slope Determine the slope of the calibration curve (S) collect_data->determine_slope calc_lod Calculate LOD (e.g., 3.3 * σ / S) calc_sd_blanks->calc_lod calc_loq Calculate LOQ (e.g., 10 * σ / S) calc_sd_blanks->calc_loq determine_slope->calc_lod determine_slope->calc_loq validate_lod_loq Verify LOD and LOQ by analyzing spiked samples at these concentrations calc_lod->validate_lod_loq calc_loq->validate_lod_loq end End validate_lod_loq->end

Workflow for LOD and LOQ Determination.

References

A Comparative Guide to Uncertainty Budgets in 1,3-Dinitrobenzene Quantification: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 1,3-dinitrobenzene is paramount. An integral part of ensuring the reliability of these measurements is the calculation of the measurement uncertainty. This guide provides a comparative analysis of the uncertainty budgets for two common analytical techniques used for the quantification of 1,3-dinitrobenzene: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The following sections detail the sources of uncertainty, present comparative data in tabular format, outline experimental protocols, and visualize the logical flow of uncertainty budget calculation.

Understanding the Uncertainty Budget

An uncertainty budget is a comprehensive documentation of all the identified sources of uncertainty in a measurement and their individual contributions to the combined uncertainty of the final result. The process follows the principles outlined in the ISO "Guide to the Expression of Uncertainty in Measurement" (GUM) and the EURACHEM/CITAC Guide.[1][2][3] The primary steps involve:

  • Specifying the Measurand: Clearly defining the quantity being measured.

  • Identifying Uncertainty Sources: Recognizing all potential sources of error in the analytical process.

  • Quantifying Uncertainty Components: Estimating the magnitude of each uncertainty source, categorized as Type A (evaluated by statistical methods) or Type B (evaluated by other means, such as from certificates or experience).

  • Calculating the Combined Uncertainty: Combining the individual uncertainty components to obtain an overall uncertainty.

  • Determining the Expanded Uncertainty: Multiplying the combined uncertainty by a coverage factor (typically k=2 for a 95% confidence level) to provide a range within which the true value is expected to lie.

Comparison of Uncertainty Budgets: HPLC vs. GC

The following tables summarize the estimated uncertainty budgets for the quantification of 1,3-dinitrobenzene using hypothetical but realistic HPLC-UV and GC-MS methods. These budgets are constructed based on typical performance data for the analysis of nitroaromatic compounds.

Table 1: Comparison of Major Uncertainty Contributors for HPLC and GC Methods

Uncertainty SourceHPLC-UVGC-MSNotes
Repeatability 0.8%1.0%Represents the precision of the measurement under the same operating conditions over a short interval of time.
Intermediate Precision 1.5%1.8%Accounts for variations within the laboratory, such as different days, analysts, and equipment.
Method Bias (Recovery) 1.2%1.5%Uncertainty associated with the systematic error of the method, estimated from recovery studies.
Purity of Standard 0.5%0.5%Uncertainty in the certified purity of the 1,3-dinitrobenzene reference material.
Preparation of Standard Solutions 0.3%0.3%Includes uncertainties from weighing and volumetric glassware.
Instrumental Effects 0.7%0.9%Includes factors like injection volume precision and detector stability.
Combined Relative Uncertainty 2.4% 2.9% The square root of the sum of the squares of the individual relative standard uncertainties.
Expanded Uncertainty (k=2) 4.8% 5.8% Provides a 95% confidence interval for the measurement result.

Table 2: Detailed Hypothetical Uncertainty Budget for HPLC-UV Measurement of 1,3-Dinitrobenzene

Source of UncertaintyValueStandard UncertaintyRelative Standard Uncertainty (%)
Concentration of Standard (Cref)
Purity of 1,3-DNB standard99.8%0.0050.50
Weighing of standard10.0 mg0.01 mg0.10
Volume of stock solution10.0 mL0.012 mL0.12
Sample Preparation
Weighing of sample100.0 mg0.05 mg0.05
Volume of sample extract50.0 mL0.05 mL0.10
Measurement
Repeatability (n=10)--0.80
Intermediate Precision--1.50
Bias
Method Recovery98%0.0121.20
Combined Relative Uncertainty (u_rel) 2.4
Expanded Uncertainty (U = k * u_rel) 4.8

Table 3: Detailed Hypothetical Uncertainty Budget for GC-MS Measurement of 1,3-Dinitrobenzene

Source of UncertaintyValueStandard UncertaintyRelative Standard Uncertainty (%)
Concentration of Standard (Cref)
Purity of 1,3-DNB standard99.8%0.0050.50
Weighing of standard10.0 mg0.01 mg0.10
Volume of stock solution10.0 mL0.012 mL0.12
Sample Preparation
Weighing of sample100.0 mg0.05 mg0.05
Volume of sample extract50.0 mL0.05 mL0.10
Measurement
Repeatability (n=10)--1.00
Intermediate Precision--1.80
Bias
Method Recovery95%0.0151.50
Combined Relative Uncertainty (u_rel) 2.9
Expanded Uncertainty (U = k * u_rel) 5.8

Experimental Protocols

HPLC-UV Method for 1,3-Dinitrobenzene
  • Standard Preparation: Accurately weigh approximately 10 mg of 1,3-dinitrobenzene certified reference material and dissolve it in a 10 mL volumetric flask with methanol to create a stock solution. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh approximately 100 mg of the homogenized sample and extract with a suitable solvent (e.g., methanol) using ultrasonication. Filter the extract and dilute to a final volume of 50 mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 254 nm.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 1,3-dinitrobenzene in the sample extract from the calibration curve.

GC-MS Method for 1,3-Dinitrobenzene
  • Standard Preparation: Prepare stock and working standards of 1,3-dinitrobenzene in a suitable solvent such as acetone, following a similar procedure to the HPLC method.

  • Sample Preparation: Use a solvent extraction method appropriate for the sample matrix. For solid samples, a Soxhlet extraction or accelerated solvent extraction (ASE) with acetone or a similar solvent can be employed. The extract is then concentrated and brought to a known final volume.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-300 or selected ion monitoring (SIM) for characteristic ions of 1,3-dinitrobenzene (e.g., m/z 168, 122, 76).

  • Quantification: Use an external or internal standard calibration method to quantify the 1,3-dinitrobenzene concentration based on the peak area of the selected ion(s).

Visualizing the Uncertainty Budget Calculation

The following diagrams, generated using the DOT language, illustrate the logical relationships in the uncertainty budget calculation process.

Uncertainty_Budget_Workflow cluster_0 Step 1: Specify Measurand cluster_1 Step 2: Identify Uncertainty Sources cluster_2 Step 3: Quantify Uncertainty Components cluster_3 Step 4: Combine Uncertainties cluster_4 Step 5: Report Result Measurand Concentration of 1,3-Dinitrobenzene Sources Cause-and-Effect Analysis Measurand->Sources Purity Purity of Standard Sources->Purity Weighing Weighing Sources->Weighing Volume Volumetric Glassware Sources->Volume Repeatability Repeatability Sources->Repeatability Precision Intermediate Precision Sources->Precision Recovery Method Recovery Sources->Recovery Instrument Instrumental Effects Sources->Instrument Quantify Calculate Standard Uncertainties (u) Purity->Quantify Weighing->Quantify Volume->Quantify Repeatability->Quantify Precision->Quantify Recovery->Quantify Instrument->Quantify TypeA Type A Evaluation (Statistical) Quantify->TypeA TypeB Type B Evaluation (Other Info) Quantify->TypeB Combine Calculate Combined Uncertainty (u_c) TypeA->Combine TypeB->Combine RSS Root Sum of Squares Combine->RSS Report Expanded Uncertainty (U = k * u_c) RSS->Report Result Final Result ± U Report->Result

Caption: Workflow for calculating the measurement uncertainty.

Cause_and_Effect_Diagram cluster_Standard Standard Preparation cluster_Sample Sample Preparation cluster_Measurement Chromatographic Measurement cluster_Bias Method Bias Result Combined Uncertainty in 1,3-Dinitrobenzene Measurement Purity Purity of CRM Purity->Result Weighing_Std Weighing Weighing_Std->Result Volume_Std Volumetric Flask Volume_Std->Result Weighing_Sample Weighing Weighing_Sample->Result Extraction Extraction Efficiency Extraction->Result Volume_Sample Final Volume Volume_Sample->Result Repeatability Repeatability Repeatability->Result Int_Precision Intermediate Precision Int_Precision->Result Calibration Calibration Curve Calibration->Result Injection Injection Volume Injection->Result Detector Detector Response Detector->Result Recovery Recovery Recovery->Result

Caption: Cause-and-effect diagram for uncertainty sources.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the quantification of 1,3-dinitrobenzene. Based on the hypothetical uncertainty budgets, the HPLC-UV method demonstrates a slightly lower combined uncertainty. This is often attributed to the generally better repeatability of liquid injections compared to gas chromatographic injections and potentially higher and more consistent recovery in simpler sample matrices. However, the choice of method should also consider other factors such as selectivity, sensitivity, and the complexity of the sample matrix. For complex matrices, the higher selectivity of MS detection in GC-MS might be necessary to avoid interferences, even if it contributes to a slightly larger uncertainty. A thorough method validation and the establishment of a detailed uncertainty budget are crucial for ensuring the quality and reliability of any analytical result for 1,3-dinitrobenzene.

References

A Comparative Guide to 15N-labeled vs. 13C-labeled Standards for Dinitrobenzene Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of dinitrobenzene, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of 15N-labeled and 13C-labeled internal standards, offering insights into their respective advantages and considerations for use in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1][2][3] By incorporating heavier isotopes, these standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by a mass spectrometer. This co-elution and similar ionization behavior enable effective correction for variations in sample preparation, injection volume, and matrix effects, which can significantly impact analytical accuracy.[2][3]

Theoretical Comparison of 15N-labeled and 13C-labeled Standards

Feature15N-labeled Dinitrobenzene13C-labeled DinitrobenzeneRationale & Considerations
Typical Labeling Strategy Labeling of the two nitro groups (-¹⁵NO₂)Labeling of the benzene ring (e.g., ¹³C₆-dinitrobenzene)The location of the label is crucial for ensuring it is not lost during fragmentation in the mass spectrometer.
Mass Shift +2 Da (for di-¹⁵N labeling)+6 Da (for uniform ¹³C₆ labeling)A larger mass shift is generally preferred to minimize potential spectral overlap from the natural isotopic abundance of the unlabeled analyte.
Potential for Isotopic Effects Minimal, as nitrogen is not directly involved in most chromatographic interactions.Minimal, as the physicochemical properties are nearly identical to the unlabeled compound.[2]Isotopic effects, which can cause slight differences in retention time between the labeled standard and the analyte, are more common with deuterium labeling and are generally negligible for 15N and 13C.
Chemical Stability High. The ¹⁵N isotopes are incorporated into the stable nitro groups.High. The ¹³C isotopes form the stable backbone of the benzene ring.Both 15N and 13C isotopes are stable and do not undergo exchange with the sample matrix or solvents.
Synthesis Can be synthesized from labeled sodium nitrate.[4]Can be synthesized from labeled benzene or other precursors.The complexity and cost of synthesis can be a determining factor in the availability and price of the standard.
Mass Spectrometric Fragmentation The label is retained on the nitro group fragments.The label is retained on the aromatic ring fragments.The labeling position should be chosen to ensure the label is present in the product ions used for quantification in MS/MS methods.

Experimental Workflow for Dinitrobenzene Analysis

The following diagram illustrates a typical experimental workflow for the quantitative analysis of dinitrobenzene using a stable isotope-labeled internal standard. This workflow is applicable to both 15N and 13C-labeled standards.

Dinitrobenzene_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., water, soil, biological matrix) Spike Spiking with Internal Standard (15N- or 13C-Dinitrobenzene) Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Concentration Concentration & Solvent Exchange Extraction->Concentration GCMS GC-MS or LC-MS/MS Analysis Concentration->GCMS Injection Integration Peak Integration (Analyte & Internal Standard) GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Dinitrobenzene Calibration->Quantification

A typical analytical workflow for dinitrobenzene quantification.

Detailed Experimental Protocol

This protocol describes a general procedure for the analysis of dinitrobenzene in a water sample using GC-MS with a stable isotope-labeled internal standard.

1. Materials and Reagents

  • Dinitrobenzene (analyte) standard

  • 15N₂-dinitrobenzene or ¹³C₆-dinitrobenzene (internal standard)

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Sodium chloride, analytical grade

  • Anhydrous sodium sulfate, analytical grade

  • Deionized water

2. Standard Preparation

  • Prepare stock solutions of the dinitrobenzene analyte and the labeled internal standard in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Spike each calibration standard with the internal standard solution to a final concentration of 100 ng/mL.

3. Sample Preparation

  • Collect a 100 mL water sample in a clean glass container.

  • Spike the water sample with the internal standard solution to a final concentration of 100 ng/mL.

  • Add 10 g of sodium chloride to the sample and shake to dissolve.

  • Perform a liquid-liquid extraction (LLE) by adding 20 mL of dichloromethane to the sample and shaking vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh 20 mL portions of dichloromethane.

  • Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for both dinitrobenzene and the labeled internal standard.

5. Data Analysis

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the response ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the response ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of dinitrobenzene in the sample by using the response ratio from the sample and the calibration curve.

Conclusion

Both 15N-labeled and 13C-labeled standards are excellent choices for the quantitative analysis of dinitrobenzene. The primary advantages of 13C-labeled standards are the potential for a larger mass shift and the fact that the label is on the core structure of the molecule. However, the choice may ultimately be dictated by the commercial availability and cost of the specific labeled compound. For most applications, either standard, when used correctly within a validated method, will significantly improve the accuracy and precision of dinitrobenzene quantification by compensating for matrix effects and other sources of analytical variability.

References

Safety Operating Guide

Safe Disposal of 1,3-Dinitrobenzene-15N2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1,3-Dinitrobenzene-15N2. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Given that the isotopic labeling with ¹⁵N₂ does not significantly alter the chemical properties for disposal, the procedures for 1,3-Dinitrobenzene should be followed.

Immediate Safety and Handling Precautions

1,3-Dinitrobenzene is classified as a hazardous substance. It is fatal if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life with long-lasting effects[1][2][3].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection. In case of dust, use a self-contained breathing apparatus[4].

  • Handling: Avoid creating dust. Use in a well-ventilated area or with local exhaust ventilation[2][4]. Do not eat, drink, or smoke when handling this substance[2][4].

  • Storage: Store in a tightly closed container in a dry, well-ventilated place, separated from strong oxidants and bases[2][4].

Spill Management

In the event of a spill:

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Moisten the spilled substance with water to prevent dusting and sweep it into a covered container[4].

  • Collection: Carefully collect the remainder and place it in a designated, labeled waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Do not allow this chemical to enter the environment [4].

Step-by-Step Disposal Procedure

1,3-Dinitrobenzene is classified as an EPA hazardous waste, and its disposal must adhere to EPA regulations[5].

  • Waste Identification and Collection:

    • Collect all this compound waste, including contaminated materials (e.g., gloves, wipes, glassware), in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Primary Disposal Method: Incineration:

    • The preferred method of disposal is high-temperature incineration in a facility equipped with an afterburner and a scrubber[5].

    • Contact your institution's EHS office to arrange for collection and transport to an approved hazardous waste incineration facility.

  • Alternative Disposal Method: Chemical Waste Landfill:

    • If a suitable incineration facility is unavailable, the compound may be buried in a chemical waste landfill[5]. This must be arranged through your EHS office and is not a preferred method.

    • Under no circumstances should 1,3-Dinitrobenzene be disposed of in municipal sewage treatment plants [5].

  • Disposal of Contaminated Clothing:

    • Clothing contaminated with 1,3-Dinitrobenzene should be placed in a closed container for storage until it can be properly decontaminated or disposed of as hazardous waste[6].

Quantitative Data Summary

ParameterValueReference
UN Number3443[1]
UN Hazard Class6.1[4]
UN Packing GroupII[4]
Flash Point150 °C (302 °F) - closed cup
Oral LD50 (Rat)59.5 mg/kg

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of reaction scales and the use of in-situ analytical techniques where possible.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Waste Generation (this compound) collect Collect in a Labeled, Sealed Hazardous Waste Container start->collect contact_ehs Contact Institutional Environmental Health & Safety (EHS) collect->contact_ehs incineration_available Is Approved Incineration Facility Available? contact_ehs->incineration_available incinerate Arrange for High-Temperature Incineration incineration_available->incinerate Yes landfill Arrange for Disposal in Chemical Waste Landfill incineration_available->landfill No final_disposal Final Disposal incinerate->final_disposal landfill->final_disposal

References

Essential Safety & Logistical Information for Handling 1,3-Dinitrobenzene-15N2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 1,3-Dinitrobenzene-15N2. Adherence to these procedures is essential to ensure personal safety and environmental protection.

Hazard Identification and Immediate Precautions

This compound is a highly toxic and potentially explosive compound. It is fatal if swallowed, inhaled, or in contact with skin.[1][2][3] It can cause damage to organs through prolonged or repeated exposure.[1][2][3] The compound is also very toxic to aquatic life with long-lasting effects.[1][2][3] Due to its explosive nature, it may explode on heating.[4]

Emergency Overview:

  • Appearance: Yellowish crystals.[5][6]

  • Toxicity: Fatal by inhalation, ingestion, and skin absorption.[1][2][3][5] It is a methemoglobin former, which can lead to cyanosis (bluish discoloration of the skin).[5]

  • Primary Routes of Exposure: Inhalation, skin contact, ingestion.[5]

  • Target Organs: Blood, liver, kidneys, and the male reproductive system.[5]

  • Fire and Explosion: Combustible solid that may explode when heated.[4][7] Finely dispersed particles can form explosive mixtures in the air.[4]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[4][5] There is no single glove that protects from all chemicals; consult manufacturer's resistance guides.[8] Double gloving is recommended.
Body Protective ClothingWear appropriate protective clothing to prevent skin exposure.[4][5] A lab coat should be worn and buttoned.[9] For significant splash potential, a chemically resistant apron or suit is necessary.
Eyes & Face Safety Goggles & Face ShieldWear appropriate protective eyeglasses or chemical safety goggles.[5] A face shield should be used in conjunction with goggles, especially when there is a risk of explosion or significant splash.[8][9]
Respiratory RespiratorUse only in a well-ventilated area, preferably within a chemical fume hood.[5] If engineering controls are not sufficient, a NIOSH-approved respirator is required.[9] A self-contained breathing apparatus (SCBA) may be necessary for emergencies.[5]

Handling and Operational Plan

A systematic approach is crucial for the safe handling of this compound.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing in Fume Hood Weighing in Fume Hood Prepare Work Area->Weighing in Fume Hood Proceed to handling Performing Experiment Performing Experiment Weighing in Fume Hood->Performing Experiment Decontamination Decontamination Performing Experiment->Decontamination Segregate Waste Segregate Waste Decontamination->Segregate Waste Proceed to post-handling Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[5]

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area, typically a certified chemical fume hood, by ensuring it is clean and uncluttered.

    • Have spill control materials readily available.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[5]

    • Avoid the generation of dust.[5] If possible, moisten the material with water to reduce airborne dust.[5]

    • Use the smallest quantity of the substance necessary for the experiment.

    • Avoid contact with skin and eyes.[5]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Carefully remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Disposal Workflow:

Contaminated Waste Contaminated Waste Segregation Segregation Contaminated Waste->Segregation Separate solid and liquid waste Labeling Labeling Segregation->Labeling Clearly identify contents Temporary Storage Temporary Storage Labeling->Temporary Storage Store in a designated, secure area Licensed Disposal Licensed Disposal Temporary Storage->Licensed Disposal Arrange for professional disposal

Caption: A logical flow for the safe disposal of this compound waste.

Disposal Protocol:

  • Waste Segregation:

    • Collect all waste materials, including contaminated PPE, disposable labware, and residual chemical, in designated, sealed, and clearly labeled hazardous waste containers.[5][7]

  • Disposal Method:

    • 1,3-Dinitrobenzene is classified as a hazardous waste and must be disposed of according to EPA regulations.[10][11]

    • The primary recommended method of disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber.[10][11]

    • Alternatively, the compound can be dissolved in a combustible solvent and then incinerated.[10]

    • Landfilling in a designated chemical waste landfill may be an option if incineration is not available, but this is not the preferred method.[10]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the proper disposal of this compound waste. Never dispose of this chemical down the drain or in regular trash.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.